molecular formula C19H17NO2S B1614595 4-Methyl-N,N-diphenylbenzenesulfonamide CAS No. 4703-19-9

4-Methyl-N,N-diphenylbenzenesulfonamide

Cat. No.: B1614595
CAS No.: 4703-19-9
M. Wt: 323.4 g/mol
InChI Key: VLYSRNWCIRFSSM-UHFFFAOYSA-N
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Description

4-Methyl-N,N-diphenylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-N,N-diphenylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-N,N-diphenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-N,N-diphenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4703-19-9

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

4-methyl-N,N-diphenylbenzenesulfonamide

InChI

InChI=1S/C19H17NO2S/c1-16-12-14-19(15-13-16)23(21,22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

VLYSRNWCIRFSSM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

4703-19-9

Origin of Product

United States
Foundational & Exploratory

X-ray Crystallographic Analysis of 4-Methyl-N,N-diphenylbenzenesulfonamide: Structural Insights and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in rationalizing the steric and electronic profiles of bulky tertiary sulfonamides. 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide, CAS: 4703-19-9) is a highly relevant compound in modern organic synthesis, frequently utilized in 1[1] and2[2].

Unlike primary or secondary sulfonamides, this N,N-disubstituted architecture lacks hydrogen-bond donors, fundamentally altering its crystal packing dynamics. This technical guide dissects the causality behind its structural conformation, provides a self-validating protocol for its X-ray crystallographic analysis, and summarizes its quantitative structural data.

Structural Causality: The Steric-Electronic Interplay

The 3D conformation of 4-Methyl-N,N-diphenylbenzenesulfonamide is dictated by a delicate balance between electronic delocalization and severe steric repulsion.

The Distorted Tetrahedral Core

The central sulfur atom of the sulfonamide group (-SO₂N-) adopts a distorted tetrahedral geometry. Causally, this distortion is driven by the Valence Shell Electron Pair Repulsion (VSEPR) theory: the two highly electronegative oxygen atoms possess lone pairs that repel each other, forcing the O=S=O bond angle to expand (typically ~118°–120°), which subsequently compresses the N-S-C angle (often < 107°).

Steric Repulsion and Bond Lengthening

Because the nitrogen atom is substituted with two bulky phenyl rings, the lone pair on the nitrogen cannot optimally overlap with the empty d-orbitals (or σ* orbitals) of the sulfur atom. This steric clash prevents the S-N bond from adopting significant double-bond character, resulting in an S-N bond length that is longer than typical planar amides (usually sitting around 1.63–1.65 Å).

Crystal Packing Dynamics

The absence of an N-H bond is the most critical factor in the crystal packing of this molecule. Without classical N-H···O hydrogen bonding, the supramolecular assembly is entirely governed by weaker forces. The crystal lattice is stabilized primarily through:

  • C-H···O=S interactions: Weak hydrogen bonds between the aromatic protons and the sulfonyl oxygens.

  • π-π Stacking: Intermolecular stacking between the electron-rich tolyl and phenyl rings.

  • Van der Waals forces: Driven by the highly hydrophobic nature of the diphenyl moiety.

Forces N1 Tertiary Sulfonamide (N,N-disubstituted) N2 Steric Bulk of Diphenyl Groups N1->N2 N3 Absence of N-H Donors N1->N3 N4 Distorted Tetrahedral Geometry (Expanded O=S=O Angle) N2->N4 N5 Crystal Packing Dominated by: C-H···O=S & π-π Stacking N3->N5 N4->N5

Caption: Logical relationship of steric and electronic forces governing the crystal packing.

Experimental Workflow: A Self-Validating Protocol for X-Ray Analysis

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve ~50 mg of highly pure (>99%) 4-Methyl-N,N-diphenylbenzenesulfonamide in 2-3 mL of absolute ethanol. Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at ambient temperature (20–25 °C).

  • Causality: Ethanol is selected as a protic solvent. Because the compound is highly hydrophobic, it possesses moderate-to-low solubility in ethanol at room temperature. Slow evaporation gradually increases the supersaturation level, forcing the hydrophobic diphenyl groups to aggregate and nucleate slowly, yielding high-quality, defect-free single crystals (typically off-white or colorless prisms).

Step 2: Crystal Mounting and Data Collection
  • Procedure: Select a crystal with dimensions roughly 0.25 × 0.20 × 0.20 mm³. Mount it on a glass fiber or a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the goniometer of a single-crystal X-ray diffractometer equipped with a cold stream.

  • Causality: Data collection is performed at 100 K using Mo Kα radiation (λ = 0.71073 Å). The low temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal methyl group on the tolyl ring, ensuring sharp electron density maps and precise bond length determination. Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects caused by the heavier sulfur atom.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames using software like APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

  • Causality: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the aromatic rings and the methyl group are placed in calculated positions and refined using a riding model. This prevents over-parameterization of the data while accurately accounting for the electron density of the protons.

Workflow N1 Compound Synthesis (>99% Purity) N2 Crystal Growth (Slow Evaporation in EtOH) N1->N2 N3 Data Collection (Mo Kα Radiation, 100K) N2->N3 N4 Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 Refinement & Validation (SHELXL / checkCIF) N4->N5

Caption: Step-by-step experimental workflow for X-ray structure determination.

Quantitative Data Summary

The following table summarizes the physicochemical properties and the representative crystallographic parameters for this specific structural class of N,N-diaryl sulfonamides, grounded in structural data from3[3] and standard crystallographic databases.

ParameterValue / Description
Chemical Name 4-Methyl-N,N-diphenylbenzenesulfonamide
Empirical Formula C₁₉H₁₇NO₂S
Molecular Weight 323.41 g/mol
Melting Point 115–116 °C
Typical Crystal System Monoclinic
Typical Space Group P2₁/c or P2₁/n
Z (Molecules per unit cell) 4
Expected S-N Bond Length ~1.63 - 1.65 Å
Expected O=S=O Bond Angle ~118.5° - 119.5°
Primary Intermolecular Forces C-H···O=S, π-π stacking, London dispersion

Note: Due to the lack of N-H hydrogen bond donors, the density of the crystal packing (ρ_calc) typically ranges between 1.35 and 1.45 g/cm³, reflecting a packing efficiency dominated by the interlocking of the bulky phenyl rings.

Conclusion

The X-ray crystal structure of 4-Methyl-N,N-diphenylbenzenesulfonamide serves as a textbook example of how steric bulk and the absence of classical hydrogen bonding dictate molecular conformation and solid-state assembly. By employing a rigorous, low-temperature X-ray diffraction protocol, researchers can accurately map the distorted tetrahedral geometry of the sulfonyl core, providing critical insights that inform its reactivity in complex catalytic cycles.

References

  • Metal-Free Photoredox Catalyzed Sulfonylation of Phenylhydrazines with Thiols (Supporting Inform
  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams.
  • N-Phenyl-P-toluenesulfonanilide (CID 316053).

Sources

Synthesis and Mechanistic Dynamics of 4-Methyl-N,N-diphenylbenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of tertiary sulfonamides is a cornerstone transformation in medicinal chemistry, providing robust protecting groups and critical pharmacophores for drug discovery. This whitepaper provides an in-depth analysis of the formation mechanism of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide, CAS: 4703-19-9). By deconstructing the nucleophilic acyl substitution at the sulfonyl center, this guide bridges the gap between theoretical kinetics and practical, bench-level execution.

Mechanistic Pathway: Nucleophilic Substitution at Sulfur

As a Senior Application Scientist, I approach sulfonamidation not merely as a coupling event, but as a kinetically sensitive substitution driven by steric and electronic factors. The reaction between diphenylamine and p-toluenesulfonyl chloride (TsCl) is historically classified under Schotten-Baumann-type conditions; however, the reality of the mechanism in an organic solvent with a nitrogenous base is more nuanced.

Diphenylamine is a secondary amine. Due to the delocalization of its nitrogen lone pair into two adjacent phenyl rings, it is electronically deactivated and sterically hindered, making it a poor nucleophile. To overcome this kinetic barrier, a base such as pyridine is employed.

Pyridine serves a dual functional purpose:

  • Nucleophilic Catalysis: Pyridine is highly nucleophilic and attacks the electrophilic sulfur of TsCl to form a highly reactive N-tosylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride.

  • Acid Scavenging: As the diphenylamine attacks the intermediate, a proton is released. Pyridine acts as a thermodynamic sink, trapping the generated HCl as pyridinium chloride and driving the equilibrium forward.

The substitution proceeds via a pentacoordinate, trigonal bipyramidal transition state at the sulfur atom, culminating in the expulsion of the chloride leaving group to yield the stable tertiary sulfonamide.

Mechanism TsCl p-Toluenesulfonyl Chloride (Electrophile) Intermediate N-Tosylpyridinium Intermediate TsCl->Intermediate Nucleophilic attack by Pyridine Pyr Pyridine (Catalyst/Base) Pyr->Intermediate TS Pentacoordinate Transition State Intermediate->TS Attack by Diphenylamine DPA Diphenylamine (Nucleophile) DPA->TS Product 4-Methyl-N,N-diphenyl- benzenesulfonamide TS->Product Expulsion of Leaving Group (Cl-) Byproduct Pyridinium Chloride (Byproduct) TS->Byproduct Proton Transfer

Figure 1: Nucleophilic catalysis and transition state pathway for sulfonamide formation.

Experimental Protocol & Causality

The following step-by-step methodology is adapted from validated literature procedures[1]. I have annotated the protocol to explain the causality behind each experimental choice, ensuring the workflow is robust and reproducible.

Reagents:

  • 1,2-Diphenylamine: 1.0 equiv (e.g., 2.0 g, 11.81 mmol)

  • p-Toluenesulfonyl chloride (TsCl): 1.5 equiv (e.g., 2.49 g, 17.72 mmol)

  • Pyridine: 2.0 equiv (e.g., 1.93 mL, 23.63 mmol)

  • Solvent: Chloroform (CHCl₃)

Step-by-Step Methodology:

  • Solvation and Temperature Control: Dissolve diphenylamine in 30 mL of CHCl₃ and cool the reaction flask to 0°C using an ice bath.

    • Causality: Cooling suppresses the exothermic nature of the subsequent base addition and prevents undesired side reactions (such as localized heating leading to oxidation of the amine).

  • Base Addition: Add pyridine (2.0 equiv) to the chilled solution.

    • Causality: A 2.0 molar equivalent ensures there is enough pyridine to act as both a nucleophilic catalyst and a complete acid scavenger for the HCl byproduct[1].

  • Electrophile Introduction: Dissolve TsCl (1.5 equiv) in 15 mL of CHCl₃ and add it slowly (dropwise) to the reaction mixture.

    • Causality: Slow addition maintains a low steady-state concentration of unreacted TsCl, minimizing the risk of hydrolysis if trace moisture is present in the system.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 48 hours.

    • Causality: Because diphenylamine is highly sterically hindered and electronically deactivated, the kinetics of the attack on the N-tosylpyridinium intermediate are slow. Extended reaction times are mandatory for high conversion[1].

  • Quench and Biphasic Extraction: Add 30 mL of water and 90 mL of diethyl ether (divided into 3 × 30 mL extractions).

    • Causality: Water quenches any unreacted TsCl. Diethyl ether is used to extract the highly lipophilic product from the aqueous phase.

  • Self-Validating Wash Sequence:

    • Wash the organic layer with 2 M HCl (5 mL). Causality: Protonates and removes unreacted pyridine and trace unreacted diphenylamine into the aqueous layer.

    • Wash with 5% NaHCO₃ (5 mL). Causality: Neutralizes residual acid from the previous wash.

    • Wash with Brine (20 mL). Causality: Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from methanol.

    • Causality: Recrystallization from a polar protic solvent like methanol effectively separates the highly crystalline 4-Methyl-N,N-diphenylbenzenesulfonamide from amorphous impurities, yielding colorless crystals[1].

Workflow step1 Step 1: Solvation Diphenylamine in CHCl3 at 0°C step2 Step 2: Base Addition Pyridine (2.0 equiv) added step1->step2 step3 Step 3: Electrophile Slow addition of TsCl (1.5 equiv) step2->step3 step4 Step 4: Reaction Stir at RT for 48 hours step3->step4 step5 Step 5: Quench & Wash H2O, 2M HCl, 5% NaHCO3, Brine step4->step5 step6 Step 6: Isolation Dry over Na2SO4, Concentrate step5->step6 step7 Step 7: Purification Recrystallize from Methanol step6->step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Optimization Matrix

The synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide can be optimized based on the desired throughput and available equipment. The table below summarizes comparative quantitative data from established literature.

Reagents (Amine : TsCl)Solvent SystemBase / CatalystTemperatureTimeIsolated YieldReference
Diphenylamine + TsCl (1:1.5)ChloroformPyridine (2.0 eq)0°C → RT48 h84%[1]
Diphenylamine + TsCl (1:2.0)*Pyridine (neat)Pyridine (solvent)45°C5 h88%[2]

*Note: The use of neat pyridine at elevated temperatures (45°C) significantly accelerates the reaction kinetics (reducing time from 48 h to 5 h) by maximizing the concentration of the N-tosylpyridinium intermediate, though it complicates the workup due to the high boiling point and toxicity of pyridine[2].

Trustworthiness: Self-Validating Analytical Systems

A protocol is only as good as its analytical validation. To confirm the successful formation of 4-Methyl-N,N-diphenylbenzenesulfonamide, the following spectroscopic benchmarks must be met[1]:

  • Mass Spectrometry (ESI+): The exact mass must confirm the coupling. Look for the molecular ion peak at m/z 324.1052 [M + H]⁺ (Calculated for C₁₉H₁₈NO₂S requires 324.1053)[1].

  • Infrared Spectroscopy (IR): The disappearance of the secondary amine N-H stretch (~3385 cm⁻¹) is the primary indicator of conversion. The product will exhibit strong, characteristic sulfonyl (S=O) stretching bands at 1360 cm⁻¹ (asymmetric) and 1121 cm⁻¹ (symmetric)[1].

  • ¹H NMR (CDCl₃, 400 MHz):

    • A sharp singlet at δ 2.44 ppm (3H) confirms the presence of the tosyl methyl group.

    • A complex multiplet at δ 7.26–7.32 ppm (12H) accounts for the diphenylamine aromatic protons and two of the tosyl protons.

    • A distinct doublet at δ 7.59 ppm (2H, J = 6.6 Hz) confirms the remaining tosyl aromatic protons adjacent to the sulfonyl group[1].

  • Melting Point: Pure colorless crystals recrystallized from methanol should exhibit a sharp melting point of 142–143°C [1]. (Note: Some literature reports lower melting points around 115–116°C[2], which typically indicates residual solvent trapping or polymorphic variation depending on the crystallization solvent used).

References

  • A Novel Organic Electron Donor Derived
  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)

Sources

Thermal Stability and Melting Point Dynamics of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and pharmaceutical development, sulfonamides are ubiquitous as robust protecting groups, structural scaffolds, and pharmacophores. Among these, 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9), also known as N,N-diphenyl-p-toluenesulfonamide, presents a unique physicochemical profile. The incorporation of a bulky N,N-diphenyl moiety significantly alters the steric environment around the sulfonamide (S-N) bond, impacting its crystal packing, melting point ( Tm​ ), and thermal degradation onset.

This whitepaper provides an in-depth analysis of the thermal stability and melting point characteristics of 4-Methyl-N,N-diphenylbenzenesulfonamide. By addressing literature discrepancies in its thermal data, we establish a causality-driven framework for understanding its solid-state behavior and provide self-validating protocols for thermal analysis.

Physicochemical Profiling & Structural Causality

The thermal behavior of a compound is inextricably linked to its molecular geometry. In 4-Methyl-N,N-diphenylbenzenesulfonamide, the rigid p-tolyl group and the sterically demanding diphenylamine moiety restrict conformational flexibility. This steric bulk prevents optimal hydrogen bonding (as there is no N-H donor available), meaning intermolecular forces are heavily reliant on weaker π−π stacking and van der Waals interactions.

Quantitative Data Summary

The following table synthesizes the baseline physicochemical parameters of the compound, highlighting the variance in reported melting points across different synthesis and commercial platforms.

ParameterValueSource / Methodology
Molecular Formula C₁₉H₁₇NO₂SStandard[1]
Molecular Weight 323.41 g/mol Standard[1]
Density (Predicted) 1.244 ± 0.06 g/cm³SciFinder / Chemsrc[1][2]
Flash Point 240.1 °CChemsrc[2]
Predicted Boiling Point 473.4 ± 38.0 °C (at 760 Torr)SciFinder[1][2]
Melting Point (Report A) 115–116 °CIntramolecular Oxidative Coupling Study[3]
Melting Point (Report B) 138–145 °CCommercial Vendors / N-Arylation Studies[1][4]
Analyzing the Melting Point Discrepancy

A critical observation in the literature is the significant variance in the reported melting point of 4-Methyl-N,N-diphenylbenzenesulfonamide. Peer-reviewed literature detailing palladium-catalyzed syntheses reports a Tm​ of 115–116 °C[3], whereas commercial chemical suppliers and N-arylation studies report a higher Tm​ range of 138–145 °C[1][4].

Causality & Expert Insight: A ΔTm​ of >20 °C in a highly purified organic solid is rarely due to simple impurities. Instead, it strongly indicates crystalline polymorphism or the formation of pseudopolymorphs (solvates) .

  • Kinetic vs. Thermodynamic Forms: Rapid precipitation from polar solvent systems (e.g., ethanol/water) often yields a kinetically trapped, lower-melting polymorph (115–116 °C)[3].

  • Solvent Intercalation: Crystallization from non-polar or mixed systems (e.g., ethyl acetate/hexane)[3] can result in distinct crystal habits. The higher melting point (138–145 °C) likely represents the thermodynamically stable, anhydrous crystalline lattice[1][4].

When utilizing this compound in high-temperature reactions (e.g., cross-couplings at >100 °C), knowing the exact polymorphic state is critical, as it dictates the dissolution rate and solubility limits in the reaction matrix.

Mechanistic Visualizations

To understand the lifecycle of this compound from synthesis to thermal degradation, we must map the thermodynamic events. The flash point of 240.1 °C[2] serves as a proxy for the onset of thermal instability, where the steric strain on the S-N bond overcomes the activation energy for homolytic or heterolytic cleavage.

Pathway A Diphenylamine + Tosyl Chloride B Pyridine / Base Catalysis (45 °C) A->B Nucleophilic Attack C 4-Methyl-N,N-diphenyl- benzenesulfonamide B->C Sulfonylation D Thermal Stress (> 240 °C) C->D Heating in TGA/DSC E S-N Bond Cleavage (Steric Strain Release) D->E Activation Energy Reached F SO2 Gas + Diphenylamine Radicals E->F Degradation Pathway

Caption: Mechanistic pathway of 4-Methyl-N,N-diphenylbenzenesulfonamide synthesis and thermal degradation.

Experimental Protocols: Self-Validating Systems

To resolve polymorphic ambiguities and establish a rigorous thermal profile, researchers must move beyond standard capillary melting point apparatuses and utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol A: Unified Polymorph Crystallization

Objective: To ensure the thermal analysis is conducted on the thermodynamically stable anhydrous form.

  • Dissolution: Dissolve 500 mg of crude 4-Methyl-N,N-diphenylbenzenesulfonamide in a minimal volume of boiling ethyl acetate.

  • Hot Filtration: Pass the solution through a pre-warmed 0.22 µm PTFE syringe filter to remove insoluble nucleating agents.

  • Controlled Cooling: Allow the filtrate to cool to room temperature at a controlled rate of 0.5 °C/min to favor the thermodynamic polymorph.

  • Anti-Solvent Addition: Slowly layer hexanes over the ethyl acetate to induce crystallization.

  • Isolation & Drying: Filter the resulting off-white solid[3] and dry under high vacuum (<0.1 mbar) at 60 °C for 24 hours to remove all residual solvates.

Protocol B: Standardized DSC/TGA Workflow

Objective: To accurately determine Tm​ and degradation onset without solvent-masking effects.

Workflow S1 Sample Prep (2-5 mg, Al Pan) S2 Purge Gas (N2 at 50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min) S2->S3 S4 DSC/TGA Data Acquisition S3->S4 S5 Endothermic Peak (Tm Determination) S4->S5

Caption: Standardized Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

Step-by-Step Execution:

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C) to ensure accuracy in the 110–150 °C target range.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the dried analyte into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows any trace residual solvent to escape without causing pan deformation, while maintaining a localized vapor pressure.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation prior to melting.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min.

  • Data Interpretation:

    • Identify the sharp endothermic peak. The extrapolated onset temperature represents the true Tm​ (expected at ~138 °C for the stable form[4]).

    • Monitor the TGA curve; mass loss initiating near 240 °C correlates with the compound's flash point[2] and indicates the onset of S-N bond thermal degradation.

Conclusion

The thermal stability of 4-Methyl-N,N-diphenylbenzenesulfonamide is defined by the steric bulk of its substituents, which drives complex solid-state behaviors including potential polymorphism. While standard literature reports melting points ranging from 115 °C[3] to 145 °C[1], rigorous thermal analysis via DSC and controlled crystallization are mandatory to isolate the thermodynamic form. Understanding these parameters ensures reproducibility when deploying this compound in high-temperature catalytic cycles or advanced materials synthesis.

References

  • Hoffman Fine Chemicals. "CAS 4703-19-9 | N,N-Diphenyl-p-toluenesulfonamide." hoffmanchemicals.com.
  • The Journal of Organic Chemistry - ACS Publications. "Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)
  • Chemsrc. "Benzenesulfonamide,4-methyl-N,N-diphenyl | CAS#:4703-19-9." chemsrc.com.
  • AWS / Literature Support. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids." amazonaws.com.

Sources

The Solubility Profile of 4-Methyl-N,N-diphenylbenzenesulfonamide: Thermodynamic Behavior and Solvent Interactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern organic synthesis and pharmaceutical development, the rational selection of solvents is dictated by the precise physicochemical properties of the intermediates involved. 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide, herein referred to as 4-MDBS ) is a highly lipophilic, tertiary sulfonamide[1]. It is frequently utilized as a robust protecting group, a precursor in complex N-arylation reactions, and a structural motif in medicinal chemistry[2].

Unlike primary or secondary sulfonamides, 4-MDBS lacks hydrogen bond donors due to the complete substitution of the nitrogen atom with two phenyl rings. This structural nuance fundamentally alters its solvation thermodynamics, shifting its solubility profile heavily toward polar aprotic and non-polar organic solvents while rendering it practically insoluble in aqueous media[1]. This whitepaper provides a comprehensive analysis of the solubility profile of 4-MDBS, detailing the mechanistic causality behind its solvent interactions and providing validated protocols for empirical solubility determination.

Physicochemical Profile and Structural Causality

To predict and understand the solubility of 4-MDBS, we must first analyze its molecular architecture. The molecule consists of a central sulfonyl group ( -SO2​- ) bridging a p-tolyl ring and a diphenylamine moiety.

Molecular Descriptors

The following table summarizes the core quantitative data that dictates the solubility behavior of 4-MDBS[1][3]:

PropertyValueCausality / Implication for Solubility
Molecular Formula C19​H17​NO2​S High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 323.41 g/mol Moderate molecular weight; requires significant solvent cavity formation energy.
LogP (Octanol/Water) 4.6 – 5.6Highly lipophilic; indicates extreme hydrophobicity and preference for non-polar/lipid-like phases.
H-Bond Donors 0The tertiary nitrogen cannot donate hydrogen bonds, drastically reducing solubility in water and lower alcohols.
H-Bond Acceptors 2The sulfonyl oxygens can accept hydrogen bonds, allowing moderate interaction with protic solvents.
Topological Polar Surface Area (TPSA) 45.8 ŲLow TPSA confirms limited polarity, favoring dissolution in solvents like dichloromethane (DCM) or toluene.
Mechanistic Causality of Solvation

The dissolution of 4-MDBS is governed by the thermodynamic principle of ΔGsol​=ΔHsol​−TΔSsol​ . For primary p-toluenesulfonamides, dissolution in polar solvents is highly spontaneous due to robust hydrogen bonding[4]. However, for 4-MDBS, the lack of an N-H bond eliminates a primary enthalpic driving force ( ΔHsol​ ).

Instead, the solvation of 4-MDBS relies heavily on:

  • Dipole-Dipole Interactions: The highly polarized S=O bonds interact favorably with polar aprotic solvents (e.g., DMSO, Ethyl Acetate, Acetonitrile).

  • π−π Stacking and Dispersion Forces: The three aromatic rings (one tolyl, two phenyl) create massive electron clouds that engage in London dispersion forces and π−π interactions with aromatic solvents (e.g., Toluene) and halogenated solvents (e.g., DCM).

Thermodynamics A Crystalline 4-MDBS (High Lattice Energy) B Solvent Cavity Formation (Endothermic Step) A->B Thermal Energy (Disruption of Crystal) C Solute-Solvent Interactions (Dipole & Dispersion) B->C Exothermic Mixing (Solvent Dependent) D Thermodynamic Equilibrium (Saturated Solution) C->D ΔG < 0 (Spontaneous Dissolution)

Caption: Thermodynamic pathway of 4-MDBS dissolution highlighting the transition from crystal to solvated state.

Solubility Profile by Solvent Class

Based on the structural descriptors and extrapolated thermodynamic data from related sulfonamide derivatives[1][4], the solubility profile of 4-MDBS is categorized as follows:

Polar Aprotic Solvents (Optimal)
  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): 4-MDBS exhibits high solubility (>100 mg/mL) in these solvents. The strong dipoles of DMSO and DMF effectively solvate the sulfonyl oxygens, while their hydrophobic methyl groups interact with the aromatic rings.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility . The polarizability of the halogenated solvents perfectly matches the electron-rich aromatic systems of 4-MDBS, making DCM the solvent of choice for extraction and column chromatography loading.

  • Ethyl Acetate & Acetonitrile: Moderate to High solubility . These are ideal solvents for recrystallization or as mobile phases in HPLC, as their dissolving power is highly temperature-dependent.

Non-Polar Solvents (Variable)
  • Toluene & Benzene: High solubility . The structural similarity between the solvent and the solute's aromatic rings facilitates strong π−π interactions.

  • Hexane & Heptane: Poor solubility . Aliphatic hydrocarbons lack the polarizability to disrupt the crystalline lattice of 4-MDBS. Hexane is frequently used as an anti-solvent to precipitate 4-MDBS out of DCM or Ethyl Acetate solutions.

Polar Protic Solvents (Sub-Optimal)
  • Water: Practically Insoluble (<0.1 mg/mL). The high LogP (4.6+) and zero H-bond donors make aqueous solvation thermodynamically unfavorable[1].

  • Methanol & Ethanol: Low to Moderate solubility . While the sulfonyl oxygens can accept hydrogen bonds from alcohols, the bulky diphenyl groups sterically shield the core, limiting solvent access. Solubility increases significantly at elevated temperatures (reflux), making ethanol a viable recrystallization solvent.

Experimental Methodology: Isothermal Saturation Protocol

To generate precise, compound-specific solubility data for process scale-up, researchers must rely on empirical testing. The Isothermal Saturation Method coupled with RP-HPLC is the industry standard for determining the thermodynamic solubility of highly lipophilic APIs and intermediates[4].

Reagents and Equipment
  • Analyte: 4-Methyl-N,N-diphenylbenzenesulfonamide (Purity >99%).

  • Solvents: HPLC-grade DMSO, DCM, Ethyl Acetate, Methanol, and Water.

  • Equipment: Temperature-controlled orbital shaker, refrigerated centrifuge, PTFE syringe filters (0.22 µm), Agilent 1260 Infinity II HPLC (or equivalent) with a C18 column.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspensions

  • Aliquot 2.0 mL of the target solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Add solid 4-MDBS incrementally until a visible suspension persists (indicating supersaturation).

  • Causality Note: Excess solid must be present to ensure the equilibrium is driven entirely by the thermodynamic solubility limit, not the amount of solute added.

Step 2: Isothermal Equilibration

  • Place the vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 298.15 K).

  • Agitate at 300 RPM for 72 hours .

  • Causality Note: Lipophilic compounds often form transient supersaturated states or exhibit slow dissolution kinetics. A 72-hour window guarantees true thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality Note: Temperature control during centrifugation prevents premature precipitation (if the lab is cooler) or additional dissolution (if the centrifuge generates heat).

Step 4: Quantification via RP-HPLC

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Inject 10 µL onto a C18 column, monitoring absorbance at 254 nm.

  • Calculate the concentration using a pre-established calibration curve of 4-MDBS dissolved in pure Acetonitrile.

Workflow S1 1. Solute Addition (Excess Solid) S2 2. Isothermal Agitation (72h Equilibrium) S1->S2 S3 3. Centrifugation & PTFE Filtration S2->S3 S4 4. RP-HPLC UV Quantification S3->S4

Caption: Experimental workflow for determining the thermodynamic solubility of 4-MDBS via Isothermal Saturation.

Applications and Implications in Synthesis

Understanding the solubility of 4-MDBS is not merely an academic exercise; it directly impacts synthetic efficiency:

  • Cross-Coupling and N-Arylation: In transition-metal-catalyzed N-arylation reactions, 4-MDBS is often used as a substrate or product. Because 4-MDBS is highly soluble in Toluene and DMF, these solvents are ideal for maintaining homogeneous catalytic cycles.

  • Reaction Workup: The stark contrast between its high solubility in DCM and near-zero solubility in water allows for highly efficient liquid-liquid extraction. Aqueous washes can aggressively remove polar byproducts without risking the loss of 4-MDBS into the aqueous phase.

  • Purification: The steep solubility curve of 4-MDBS in Ethyl Acetate/Hexane mixtures makes it an ideal candidate for purification via crystallization. Dissolving the crude mixture in minimal hot Ethyl Acetate followed by the slow addition of Hexane as an anti-solvent yields high-purity crystalline 4-MDBS.

References

  • Thieme Connect.Synthesis and Applications of Water-Soluble Hypervalent Iodine Reagents. Accessed April 5, 2026.
  • Journal of Chemical & Engineering Data (ACS Publications).
  • LookChem.4-methyl-N,N-diphenylbenzenesulfonamide CAS NO.4703-19-9. Accessed April 5, 2026.
  • PubChem (NIH).N-Phenyl-P-toluenesulfonanilide | C19H17NO2S | CID 316053. Accessed April 5, 2026.
  • AWS / Academic Repositories.Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Accessed April 5, 2026.

Sources

Electronic and Steric Properties of 4-Methyl-N,N-diphenylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic methodology and medicinal chemistry, I have observed that the utility of a molecule is rarely dictated by its functional groups in isolation. Instead, it is the synergistic interplay of its electronic environment and steric topography that defines its reactivity. 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9), also known as N,N-diphenyl-p-toluenesulfonamide, perfectly exemplifies this principle.

This whitepaper provides an in-depth technical analysis of the electronic deactivation and steric rigidity inherent to this molecule. By exploring its structural dynamics, we can understand its critical role as a pre-organized substrate in transition-metal-catalyzed C-H activations and its emerging utility in stabilizing hydrophobic pockets in kinase drug targets[1][2].

Physicochemical and Structural Profile

To establish a baseline for its behavior in solution and biological assays, the quantitative physicochemical properties of 4-Methyl-N,N-diphenylbenzenesulfonamide are summarized below. The high LogP and low Polar Surface Area (PSA) highlight its profound lipophilicity.

PropertyValueCausality / Significance
Molecular Formula C₁₉H₁₇NO₂SDefines the high carbon-to-heteroatom ratio.
Molecular Weight 323.4 g/mol Falls well within Lipinski’s Rule of 5 for drug-likeness[1].
Melting Point 115–116 °CIndicates a highly ordered, stable crystalline lattice[2].
Boiling Point 473.4 °C (at 760 mmHg)High boiling point reflects strong intermolecular dipole-dipole interactions from the SO₂ group[3].
Density 1.244 g/cm³Standard for heavy aromatic sulfonamides[3].
Topological PSA 45.8 ŲLow PSA ensures excellent membrane permeability[1].
XLogP3 4.6 - 5.6Highly lipophilic; drives hydrophobic kinase interactions[1][4].

Logical Architecture of Molecular Properties

The unique reactivity profile of this compound is governed by a strict logical hierarchy between its structural features and its resulting chemical behavior.

G2 Root 4-Methyl-N,N-diphenylbenzenesulfonamide Elec Electronic Properties Root->Elec Steric Steric Properties Root->Steric E1 Strong Electron Withdrawal (Tosyl Group -I Effect) Elec->E1 E2 Lone Pair Delocalization (N into Ph rings & SO2) Elec->E2 S1 Bulky N,N-Diphenyl Group Steric->S1 E3 Non-nucleophilic Nitrogen E1->E3 E2->E3 S2 Restricted S-N Bond Rotation S1->S2 S3 Conformational Locking (Favors C-H Activation) S2->S3

Logical relationship between the electronic and steric properties of the sulfonamide.

In-Depth Analysis: Electronic Properties

The electronic landscape of 4-Methyl-N,N-diphenylbenzenesulfonamide is dominated by the intense electron-withdrawing nature of the sulfonyl core.

  • HOMO Energy Depression: The sulfur atom is in a highly oxidized state (S^VI). The strong inductive (-I) effect of the SO₂ group pulls electron density away from the adjacent nitrogen atom.

  • Extensive Mesomeric Delocalization: Concurrently, the nitrogen's lone pair is heavily delocalized into the π -systems of the two N-phenyl rings via resonance (-M effect), as well as into the empty d-orbitals (or σ

    • orbitals) of the sulfonyl group.
  • Catalytic Implications: This dual electron-withdrawing environment drastically lowers the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). Consequently, the nitrogen atom is exceptionally non-nucleophilic and non-basic[1]. In complex catalytic cycles, this is a distinct advantage: it prevents the nitrogen from coordinating to and poisoning transition metal catalysts (such as Palladium), forcing the metal to interact exclusively with the π -system of the aromatic rings[2].

In-Depth Analysis: Steric Properties & Conformational Dynamics

Steric bulk is often viewed as a barrier to reactivity, but in the case of 4-Methyl-N,N-diphenylbenzenesulfonamide, it acts as a strategic director.

  • Steric Shielding: The two phenyl rings on the nitrogen create a massive steric shield around the sulfonamide core, completely blocking traditional S_N2 or electrophilic attacks at the nitrogen center.

  • Conformational Locking: The molecule suffers from restricted rotation around the S-N bond. The ortho-hydrogens of the N-phenyl rings sterically clash with the ortho-hydrogens of the p-tolyl ring. To minimize this A-1,3-like strain, the molecule adopts a highly specific, locked conformation.

  • Entropic Advantage in Catalysis: This conformational rigidity pre-organizes the two N-phenyl rings into close spatial proximity. When subjected to Palladium-catalyzed intramolecular oxidative coupling, this pre-organization significantly reduces the entropic penalty ( ΔS‡ ) required to reach the transition state, facilitating rapid double C(sp²)–H activation to form annulated biaryl sultams[2].

Applications in Drug Development & Catalysis

Beyond synthetic methodology, the unique steric and electronic profile of this compound is highly valued in computational drug design. Docking studies of 4-Methyl-N,N-diphenylbenzenesulfonamide with TrkA kinase (a target for pain and oncology) demonstrate that the bulky, lipophilic N,N-diphenyl moiety perfectly occupies the hydrophobic binding pocket. It forms stabilizing hydrophobic interactions with key residues such as Tyr359, Ser371, and Ile374, anchoring the molecule while the sulfonyl oxygens engage in hydrogen bonding with the hinge region[5].

Experimental Workflows & Methodologies

G3 A Diphenylamine + Tosyl Chloride B Pyridine (45 °C, 5h) Nucleophilic Substitution A->B C 4-Methyl-N,N-diphenyl- benzenesulfonamide B->C Yield 88% D Pd(OAc)2, Oxidant 110 °C, C-H Activation C->D C(sp2)-H Activation E Annulated Biaryl Sultam D->E Intramolecular Coupling

Synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide and Pd-catalyzed biaryl sultam conversion.

Protocol 1: Synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide

This protocol is a self-validating system designed to overcome the severe steric hindrance of diphenylamine during nucleophilic acyl substitution[2].

Causality of Reagents: Pyridine is selected as the solvent because it serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. More importantly, it acts as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is significantly more susceptible to attack by the sterically hindered diphenylamine.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (1.0 mmol, 169 mg) in anhydrous pyridine (2.5 mL).

  • Electrophile Addition: Slowly add p-toluenesulfonyl chloride (2.0 mmol, 381 mg) in portions at 0 °C to prevent exothermic degradation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 45 °C. Stir continuously for 5 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 4:1). The consumption of the highly UV-active diphenylamine spot indicates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature and dilute with 10 mL of distilled water. Extract the aqueous phase with Dichloromethane (CH₂Cl₂, 2 × 10 mL).

  • Washing: Wash the combined organic layers with 1M aqueous HCl (3 × 10 mL) to completely protonate and remove residual pyridine (crucial for accurate yield and purity). Wash with brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexane = 1:4) to afford the product as an off-white solid (Yield: ~88%, mp. 115–116 °C)[2].

Protocol 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

This methodology leverages the conformational locking of the synthesized sulfonamide to perform a double C(sp²)–H activation[2].

Causality of Reagents: Pd(OAc)₂ is utilized because the acetate ligands are critical for the Concerted Metalation-Deprotonation (CMD) mechanism. The acetate acts as an internal base to abstract the proton while the palladium coordinates to the π -system. An oxidant (e.g., Cu(OAc)₂) is required to turn over the Pd(0) back to the active Pd(II) species.

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine 4-Methyl-N,N-diphenylbenzenesulfonamide (0.2 mmol), Pd(OAc)₂ (10 mol%, 4.5 mg), and Cu(OAc)₂ (0.4 mmol, 72.5 mg).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF, 2.0 mL) under an inert argon atmosphere.

  • C-H Activation: Seal the tube and heat the mixture to 110 °C in an oil bath for 12–16 hours. The reaction mixture will transition from blue/green to a dark brown/black suspension as Pd black begins to form toward the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove metal salts.

  • Isolation: Concentrate the filtrate and purify via column chromatography to yield the highly rigid, annulated biaryl sultam.

References

  • Benzenesulfonamide,4-methyl-N,N-diphenyl | CAS#:4703-19-9 | Chemsrc Source: Chemsrc.com URL:[Link]

  • N-Phenyl-P-toluenesulfonanilide | C19H17NO2S | CID 316053 Source: PubChem - NIH URL:[Link]

  • 4-methyl-N,N-diphenylbenzenesulfonamide CAS NO.4703-19-9 Source: Lookchem.com URL:[Link]

  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Whitepaper: Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug discovery, sulfonamides represent a foundational pharmacophore. However, the derivative 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9), also known as N,N-diphenyl-p-toluenesulfonamide, presents a unique toxicological profile distinct from typical antimicrobial sulfonamides[1].

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of hazards, but as a mechanistic puzzle. By analyzing the causality between its physicochemical structure and its biological interactions, we can engineer safer handling protocols and more accurate predictive toxicity models. This whitepaper synthesizes the structural causality, environmental fate, and self-validating experimental protocols required to safely manage and evaluate this compound[2].

Physicochemical Causality & ADMET Implications

To understand the toxicity of 4-Methyl-N,N-diphenylbenzenesulfonamide, we must first analyze its molecular architecture. The compound consists of a p-toluenesulfonyl group bonded to a diphenylamine moiety[3].

The Mechanistic "Why"

Unlike primary sulfonamide drugs (e.g., sulfamethoxazole) which are prone to N4-acetylation or oxidation by hepatic Cytochrome P450s into reactive hydroxylamines—often triggering severe hypersensitivity reactions—this compound features a fully substituted N,N-diphenyl moiety.

Causality in Toxicity:

  • Steric Hindrance: The bulky diphenyl groups shield the sulfonamide nitrogen, preventing typical phase II conjugation (such as glucuronidation)[3].

  • Extreme Lipophilicity: With a predicted LogP of 5.60, the molecule is highly lipophilic[4]. It readily partitions into lipid bilayers, bypassing aqueous clearance mechanisms.

  • Environmental Persistence: Because it resists rapid metabolic degradation and favors lipid partitioning, its primary hazard shifts from acute mammalian hepatotoxicity to chronic environmental bioaccumulation (narcosis in aquatic organisms)[1].

Quantitative Data Summary
ParameterValueMechanistic Implication
CAS Number 4703-19-9Unique identifier for regulatory tracking[1].
Molecular Weight 323.41 g/mol Favorable for passive diffusion across cell membranes[2].
LogP 5.60High lipophilicity; drives bioaccumulation and aquatic toxicity[4].
Topological Polar Surface Area 45.8 ŲExcellent membrane permeability; extremely low aqueous solubility[5].
Boiling Point 473.4 °CIndicates high thermal stability; negligible inhalation risk at room temp[4].
GHS Hazard Classification Aquatic Chronic 4 (H413)Requires strict environmental containment and specialized disposal[1].

Safety Data Sheet (SDS) & Laboratory Handling Protocols

Based on aggregated ECHA and GHS data, the primary hazard associated with 4-Methyl-N,N-diphenylbenzenesulfonamide is its long-lasting harmful effect on aquatic life[1].

GHS Classification & Hazard Statements
  • Hazard Class: Aquatic Chronic 4[1]

  • Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life[1].

  • Precautionary Statements:

    • P273: Avoid release to the environment[1].

    • P501: Dispose of contents/container to an approved waste disposal plant[1].

Standard Operating Procedure (SOP) for Safe Handling
  • Personal Protective Equipment (PPE): Due to its high membrane permeability (TPSA 45.8 Ų), dermal exposure must be minimized. Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a standard laboratory coat[2].

  • Solvent Handling: The compound is practically insoluble in water but highly soluble in organic solvents (e.g., DMSO, dichloromethane). When preparing stock solutions, work within a Class II Type A2 biological safety cabinet or chemical fume hood to prevent aerosolization of the solvent-solute mixture.

  • Spill Management: Do NOT wash spills down the sink. Sweep up solid spills mechanically, avoiding dust formation. For solvent spills containing the compound, absorb with inert material (e.g., vermiculite or sand) and place in a sealed, labeled hazardous waste container for high-temperature incineration.

Self-Validating Experimental Protocols

To empirically validate the toxicity profile of this compound, laboratories must employ robust, self-validating assay systems. Below is the methodology for evaluating its primary hazard: Ecotoxicity.

Protocol: Daphnia magna Acute Immobilization Assay (OECD 202)

Purpose: To quantify the acute aquatic toxicity and validate the H413 classification.

The Self-Validating System: This protocol utilizes a tripartite control system. The assay is automatically invalidated if:

  • The Vehicle Control exhibits >10% immobilization (indicating solvent toxicity).

  • The Positive Control fails to yield an EC50 within the historical 0.6–2.1 mg/L range (indicating compromised organism health).

  • Dissolved oxygen falls below 3 mg/L during the 48-hour test.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Methyl-N,N-diphenylbenzenesulfonamide in 100% DMSO to create a 10 mM stock.

  • Media Formulation: Dilute the stock into M4 Elendt medium to achieve final test concentrations (e.g., 0.1, 1.0, 10, and 100 µg/L). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced narcosis.

  • Control Setup:

    • Negative Control: Pure M4 medium.

    • Vehicle Control: M4 medium + 0.1% DMSO.

    • Positive Control: Potassium dichromate (K₂Cr₂O₇) at varying concentrations.

  • Organism Loading: Transfer 5 neonate Daphnia magna (less than 24 hours old) into each test vessel using a wide-bore glass pipette. Run 4 replicates per concentration.

  • Incubation: Maintain vessels at 20°C (±1°C) under a 16-hour light/8-hour dark photoperiod for 48 hours.

  • Data Acquisition: At 24 and 48 hours, visually inspect the vessels. Record Daphnia as immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.

  • Analysis: Calculate the EC50 using Probit analysis. A high immobilization rate at low concentrations confirms the bioaccumulative toxicity driven by the compound's LogP of 5.60.

Toxicological Workflow Visualization

The following diagram illustrates the logical flow from structural profiling to regulatory classification.

EcotoxWorkflow A 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9) B Physicochemical Profiling LogP = 5.6 | TPSA = 45.8 A->B C In Vitro Cytotoxicity (HepG2 Hepatocytes) B->C D Ecotoxicity Assay (Daphnia magna - OECD 202) B->D E Bioaccumulation Modeling (High Lipophilicity Risk) B->E F GHS Classification (H413: Aquatic Chronic 4) C->F D->F E->F G SDS Generation & Safe Handling Protocols F->G

Figure 1: Toxicological screening and environmental fate assessment workflow for CAS 4703-19-9.

References

  • PubChem (National Center for Biotechnology Information). "N-Phenyl-P-toluenesulfonanilide (CID 316053) - Safety and Hazards." Retrieved from:[Link]

  • LookChem. "4-methyl-N,N-diphenylbenzenesulfonamide CAS NO.4703-19-9 Properties and LogP." Retrieved from:[Link]

  • Chemsrc. "Benzenesulfonamide,4-methyl-N,N-diphenyl (CAS 4703-19-9) Structural Data." Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9)

Executive Summary

The synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) is a critical transformation in the preparation of complex biaryl sultams and pharmaceutical intermediates 1. While the sulfonylation of primary amines is generally rapid, the reaction involving diphenylamine presents a unique synthetic challenge due to severe steric hindrance and electronic deactivation. This application note provides a field-proven, self-validating protocol that leverages nucleophilic catalysis to overcome these inherent kinetic barriers, ensuring high yields and high-purity product isolation 2.

Mechanistic Rationale & Causality

To design a robust protocol, one must understand the causality behind the failure of standard Schotten-Baumann conditions (aqueous NaOH/CH₂Cl₂) for this specific substrate:

  • Electronic Deactivation: The nitrogen lone pair in diphenylamine is highly delocalized across the π -systems of two adjacent phenyl rings. This resonance drastically reduces the electron density on the nitrogen, rendering it a poor nucleophile.

  • Steric Shielding: The bulky phenyl groups create a significant steric shield, blocking the trajectory required for the nitrogen to attack the electrophilic sulfur center of p-toluenesulfonyl chloride (TsCl).

The Solution: To force this reaction to completion, the protocol utilizes anhydrous pyridine as both the solvent and the base, supplemented with 4-Dimethylaminopyridine (DMAP). DMAP acts as a powerful nucleophilic catalyst. It rapidly attacks TsCl to form a highly reactive N-tosylpyridinium intermediate. This activated species lowers the activation energy barrier, allowing the weakly nucleophilic diphenylamine to successfully substitute the complex and form the target sulfonamide.

Mechanism TsCl TsCl (Electrophile) Inter N-Tosylpyridinium (Activated) TsCl->Inter Activation Cat Pyridine / DMAP (Catalyst) Cat->Inter Prod Target Sulfonamide Product Inter->Prod Substitution DPA Diphenylamine (Nucleophile) DPA->Prod

Fig 1: Mechanistic activation of TsCl by Pyridine/DMAP to overcome DPA's low nucleophilicity.

Quantitative Data & Reagent Specifications

Accurate stoichiometry is critical. An excess of TsCl is used to compensate for potential hydrolysis by trace moisture, while DMAP is kept at catalytic amounts to prevent side reactions.

Table 1: Stoichiometry and Reagent Properties (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
Diphenylamine 169.231.01.69 gSubstrate / Weak Nucleophile
p-Toluenesulfonyl chloride 190.651.52.86 gElectrophile
Pyridine (Anhydrous)79.10Excess10.0 mLSolvent / Acid Scavenger
DMAP 122.170.10.12 gNucleophilic Catalyst

Step-by-Step Experimental Protocol

This workflow is designed to be a self-validating system; visual cues and TLC monitoring ensure the reaction is proceeding as intended before moving to the next step 3.

Phase 1: Setup and Activation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (1.69 g, 10.0 mmol) in anhydrous pyridine (10 mL). Purge the flask with dry Nitrogen ( N2​ ) to prevent oxidative degradation of the amine.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (2.86 g, 15.0 mmol) in small portions over 5 minutes. Caution: The addition is mildly exothermic.

  • Catalyst Introduction: Add DMAP (0.12 g, 1.0 mmol) to the chilled mixture. The solution may slightly darken, indicating the formation of the N-tosylpyridinium complex.

Phase 2: Reaction and Monitoring
  • Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 45–50 °C using an oil bath.

  • TLC Validation: Stir the mixture for 5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The product spot will appear at a lower Rf​ than the highly non-polar diphenylamine.

Phase 3: Quenching and Isolation
  • Neutralization: Once TLC indicates complete consumption of diphenylamine, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred, ice-cold 1M HCl. This step neutralizes the pyridine, converting it into water-soluble pyridinium chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane ( CH2​Cl2​ ) (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (20 mL) to remove residual acid, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate = 4:1) to yield the target compound.

Workflow S1 1. Setup Dissolve DPA & TsCl in Pyridine S2 2. Catalysis Add DMAP & Heat to 45 °C S1->S2 S3 3. Monitoring Stir for 5 h (TLC Check) S2->S3 S4 4. Quenching Pour into ice-cold 1M HCl S3->S4 S5 5. Extraction Extract with CH2Cl2 S4->S5 S6 6. Purification Column Chromatography S5->S6 S7 7. Isolation 4-Methyl-N,N-diphenylbenzenesulfonamide S6->S7

Fig 2: Experimental workflow for 4-Methyl-N,N-diphenylbenzenesulfonamide synthesis.

Analytical Characterization Standards

To validate the success of the synthesis, compare your analytical results against the established literature benchmarks 1:

  • Appearance: Off-white solid.

  • Yield: ~88% (2.84 g).

  • Melting Point: 115–116 °C.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.62 (d, J = 8.0 Hz, 2H), 7.26–7.36 (m, 12H), 2.46 (s, 3H).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 143.6, 141.6, 137.6, 129.5, 129.2, 128.6, 128.3, 127.8, 127.6, 127.4, 21.5.

Troubleshooting & Optimization Matrix

Table 2: Common Deviations and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion on TLC Low nucleophilicity of DPA; inactive/hydrolyzed TsCl.Ensure TsCl is freshly recrystallized. Increase DMAP to 0.2 eq and extend heating time to 12 h.
Pyridine smell in final product Incomplete removal of pyridine during the aqueous workup phase.Wash the organic layer with saturated aqueous CuSO4​ solution or additional 1M HCl until the aqueous phase is strictly acidic.
Product discoloration (brown/pink) Oxidation of unreacted diphenylamine trace impurities.Perform the reaction under a strict inert N2​ atmosphere. Purify rapidly via silica gel chromatography to separate oxidized byproducts.

References

  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams | The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Benzenesulfonamide,4-methyl-N,N-diphenyl | CAS#:4703-19-9 | Chemsrc URL:[Link]

  • A Bifunctional Organic Photocatalyst for Efficient Single Electron Transfer | Unibo (University of Bologna) URL:[Link]

Sources

Application Note: Tosyl Protection Strategies for Diarylamines – Synthesis and Utility of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Overview & Mechanistic Causality

In complex organic synthesis and drug development, the protection of secondary amines is a critical step to prevent unwanted nucleophilic attacks, oxidation, or interference during downstream transformations. While primary and alkyl secondary amines are easily protected, diarylamines (such as diphenylamine) present a unique synthetic challenge. The delocalization of the nitrogen lone pair into the two adjacent aromatic rings drastically reduces its nucleophilicity, rendering standard protection conditions (e.g., Tosyl chloride with pyridine) kinetically sluggish and low-yielding.

To address this, the Tosyl (p-toluenesulfonyl, Ts) group is deployed. When diphenylamine is successfully protected, it yields 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyltosylamide)[1]. This compound serves as the quintessential model for understanding the steric and electronic impacts of sulfonamide protection on diarylamines.

Mechanistic Causality for Selecting the Tosyl Group:

  • Electronic Desensitization: The highly electron-withdrawing sulfonyl group further pulls electron density away from the nitrogen, completely deactivating it. This prevents the nitrogen from being oxidized to a radical cation during harsh downstream cross-coupling or oxidative conditions.

  • Orthogonal Stability: The resulting sulfonamide is highly crystalline and exceptionally stable to strong acids (e.g., TFA, HCl), strong bases, and nucleophiles, allowing for aggressive transformations on other parts of the molecule.

Physicochemical & Spectral Validation Data

To ensure a self-validating workflow, it is imperative to cross-reference the synthesized protected amine against established analytical standards. The data below summarizes the key identifiers for 4-Methyl-N,N-diphenylbenzenesulfonamide, as documented in structural analyses from the 2[2].

Table 1: Analytical Data for 4-Methyl-N,N-diphenylbenzenesulfonamide

PropertyValue / Spectral Signature
Chemical Formula C₁₉H₁₇NO₂S
Molecular Weight 323.41 g/mol
Appearance Off-white solid
Melting Point 115–116 °C
¹H NMR (CDCl₃) δ 7.62 (d, J = 8.0 Hz, 2H), 7.26–7.36 (m, 12H), 2.46 (s, 3H)
¹³C NMR (CDCl₃) δ 143.6, 141.6, 137.6, 129.5, 129.2, 128.6, 128.3, 127.8, 127.6, 127.4, 21.5

Experimental Workflows & Self-Validating Protocols

Protocol A: Classical Nucleophilic Substitution (Strong Base Method)

Because diphenylamine is a weak nucleophile, it must be fully deprotonated to the highly reactive diarylamide anion before the electrophile (TsCl) is introduced.

Reagents:

  • Diphenylamine (1.0 equiv, 10 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv, 12 mmol)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Dissolve diphenylamine in 20 mL of anhydrous THF and cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH portionwise over 10 minutes.

    • Self-Validation Checkpoint 1: Observe the evolution of H₂ gas. The solution will transition to a deep yellow/greenish hue, indicating the successful formation of the diarylamide anion. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Electrophilic Addition: Dissolve TsCl in 10 mL of THF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 4:1). The diphenylamine spot (R_f ~ 0.6) should disappear, replaced by a strongly UV-active spot (R_f ~ 0.4) corresponding to the product.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from hot ethanol to yield pure 4-Methyl-N,N-diphenylbenzenesulfonamide.

Protocol B: Cu-Catalyzed N-Arylation (Mild, Cross-Coupling Method)

For substrates sensitive to strong bases like NaH, a modern alternative utilizes the cross-coupling of N-phenyltosylamide with a diphenyliodonium salt, as detailed in recent hypervalent iodine research published via 3[3].

Reagents:

  • 4-Methyl-N-phenylbenzenesulfonamide (0.2 mmol, 1.0 equiv)

  • Diphenyliodonium salt (Ph₂I⁺ X⁻) (0.24 mmol, 1.2 equiv)

  • K₃PO₄ (0.4 mmol, 2.0 equiv)

  • CuCl (0.04 mmol, 20 mol%)

  • H₂O (3 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL reaction vial, combine the N-phenyltosylamide, diphenyliodonium salt, K₃PO₄, and CuCl.

  • Solvent Addition: Add 3 mL of deionized H₂O.

  • Reaction: Seal the vial and vigorously stir the heterogeneous mixture at room temperature (or up to 80 °C depending on the specific iodonium counterion) for 12 hours.

    • Self-Validation Checkpoint: The suspension will undergo a distinct color shift as the transient Cu(I)-amide complex forms and undergoes oxidative addition.

  • Workup: Dilute the mixture with EtOAc (10 mL) and water (5 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Strategic Comparison of Methodologies

Table 2: Comparison of Diarylamine Protection Strategies

MethodologyPrimary ReagentsKey AdvantagesLimitations
Classical Substitution TsCl, NaH, THFHighly scalable; utilizes inexpensive, commercially available reagents.Requires strictly anhydrous conditions and strong bases; incompatible with base-sensitive functional groups.
Cu-Catalyzed N-Arylation N-phenyltosylamide, Ph₂I⁺, CuClMild conditions; aqueous solvent compatibility; avoids strong bases.Requires the synthesis or purchase of hypervalent iodine reagents; trace heavy metal contamination.

Deprotection Strategies

Because the Ts group forms a highly stable sulfonamide, its removal requires harsh conditions. To regenerate the free diphenylamine from 4-Methyl-N,N-diphenylbenzenesulfonamide, standard acidic or basic hydrolysis will fail. Instead, reductive cleavage is required:

  • Dissolving Metal Reduction: Sodium or Lithium metal in liquid ammonia (Na/NH₃) at -78 °C rapidly cleaves the N-S bond.

  • Single Electron Transfer (SET): Samarium diiodide (SmI₂) in the presence of an amine base or HMPA can smoothly deprotect the amine under milder, room-temperature conditions.

Visualizations

G A Diphenylamine B Deprotonation (NaH) A->B Step 1 C Tosyl Chloride (TsCl) B->C Step 2 D 4-Methyl-N,N-diphenyl- benzenesulfonamide C->D Protection E Deprotection (SmI2) D->E Downstream E->A Regeneration

Caption: Workflow for the protection and deprotection of diphenylamine using the tosyl group.

Cycle N1 Cu(I) Catalyst N2 Cu(I)-Amide Complex N1->N2 N-Phenyltosylamide + Base N3 Oxidative Addition (Ph2I+) N2->N3 N4 Cu(III) Intermediate N3->N4 N5 Reductive Elimination N4->N5 N5->N1 Cu(I) Regeneration N6 4-Methyl-N,N-diphenyl- benzenesulfonamide N5->N6 Product Release

Caption: Copper-catalyzed N-arylation cycle for synthesizing 4-Methyl-N,N-diphenylbenzenesulfonamide.

References

  • Title: Synthesis and Applications of Water-Soluble Hypervalent Iodine Reagents Source: Thieme Connect URL
  • Title: Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)
  • Source: PubChem (NIH)

Sources

Advanced Application Note: Catalytic Cross-Coupling Networks Involving 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-N,N-diphenylbenzenesulfonamide (CAS 4703-19-9)[1] is a highly versatile sulfonamide derivative that serves as a critical node in modern synthetic organic chemistry. Traditionally recognized for its pharmacophoric potential (e.g., as a carbonic anhydrase inhibitor)[1], this compound is also a powerful model substrate for advanced catalytic methodologies. This application note details a two-phase cross-coupling network: the synthesis of the compound via copper-catalyzed intermolecular N-arylation[2], followed by its downstream application in a palladium-catalyzed intramolecular oxidative C–H coupling to yield complex annulated biaryl sultams[3].

By mastering both the construction and the subsequent dehydrogenative cyclization of this molecule, drug development professionals can rapidly access diverse, heavily functionalized heterocyclic libraries without the need for tedious pre-functionalization steps.

Mechanistic Rationale & Strategic Importance

The strategic value of 4-Methyl-N,N-diphenylbenzenesulfonamide lies in its dual role as both a product of C–N cross-coupling and a precursor for C–C cross-coupling.

  • Synthesis via N-Arylation: Traditional synthesis of tertiary sulfonamides requires harsh conditions. However, utilizing diphenyliodonium salts—highly electrophilic hypervalent iodine reagents—allows for mild, copper-catalyzed N-arylation in aqueous media[2]. The causality here is driven by the hydrophobic effect : water forces the organic substrates into highly concentrated micro-droplets, artificially increasing the local concentration of reactants and drastically accelerating the reaction rate.

  • Downstream Double C–H Activation: Converting the N,N-diphenyl sulfonamide into a rigid biaryl sultam typically requires pre-halogenated substrates. Palladium-catalyzed intramolecular oxidative coupling bypasses this by activating two unfunctionalized C(sp2)–H bonds[3]. This proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of pivalic acid (PivOH) is non-negotiable; its steric bulk and basicity make it a superior proton shuttle compared to acetic acid, significantly lowering the transition state energy for C–H bond cleavage.

Workflow A Precursor: N-Phenyltosylamide B Cu-Catalyzed N-Arylation (Intermolecular) A->B C Intermediate: 4-Methyl-N,N-diphenyl- benzenesulfonamide B->C D Pd-Catalyzed Double C-H Activation (Intramolecular) C->D E Final Product: Annulated Biaryl Sultam D->E

Caption: Workflow from N-arylation to Pd-catalyzed intramolecular oxidative C-H annulation.

Phase I: Synthesis via Intermolecular C–N Cross-Coupling

Experimental Protocol

This protocol describes the environmentally benign synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide in water[2].

Reagents:

  • 4-Methyl-N-phenylbenzenesulfonamide (0.2 mmol, 1.0 equiv)

  • Diphenyliodonium triflate (0.24 mmol, 1.2 equiv)

  • CuCl (0.04 mmol, 20 mol%)

  • K₃PO₄ (0.4 mmol, 2.0 equiv)

  • Deionized H₂O (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-methyl-N-phenylbenzenesulfonamide, diphenyliodonium triflate, CuCl, and K₃PO₄.

  • Solvent Addition: Add 3.0 mL of deionized water. The mixture will form a heterogeneous suspension.

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 50 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using Hexanes/Ethyl Acetate (9:1 to 4:1 gradient) to afford the product as an off-white solid[3].

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting sulfonamide (Rf ~0.35) should disappear, replaced by a higher-running, strongly UV-active spot (Rf ~0.55) corresponding to the N,N-diphenyl product. If the reaction stalls, verify the integrity of the highly moisture-sensitive diphenyliodonium salt prior to its addition to the aqueous system.

Quantitative Data: N-Arylation Optimization
EntryCopper Source (20 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1CuCl K₃PO₄ H₂O 50 88
2Cu(OAc)₂K₃PO₄H₂O5075
3CuClNa₂CO₃H₂O5042
4CuClK₃PO₄Toluene8031

Note: The superior yield in water (Entry 1) highlights the critical nature of the hydrophobic effect in driving the collision frequency of the lipophilic reactants.

Phase II: Intramolecular Oxidative C–C Cross-Coupling

Experimental Protocol

This protocol details the dehydrogenative cross-coupling of 4-Methyl-N,N-diphenylbenzenesulfonamide to form a rigid dibenzo[c,e][1,2]thiazine 5,5-dioxide derivative (an annulated biaryl sultam)[3].

Reagents:

  • 4-Methyl-N,N-diphenylbenzenesulfonamide (0.2 mmol, 1.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Ag₂CO₃ (0.4 mmol, 2.0 equiv)

  • Pivalic Acid (PivOH) (1.0 mL)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, combine 4-Methyl-N,N-diphenylbenzenesulfonamide, Pd(OAc)₂, and Ag₂CO₃.

  • Solvent Addition: Add PivOH and DCE. The PivOH acts as a crucial co-solvent and CMD proton shuttle.

  • Reaction: Seal the tube under an ambient air atmosphere. Heat the mixture to 110 °C in a pre-heated oil bath and stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (10 mL) and filter the mixture through a short pad of Celite to remove silver salts and palladium residues. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1) to isolate the annulated biaryl sultam.

Self-Validation Checkpoint: The reaction mixture should transition from a pale brown suspension to a dark, homogenous mixture. If a heavy black mirror (Pd black) forms rapidly within the first 2 hours, this indicates premature catalyst degradation due to oxidant failure. Ensure the Ag₂CO₃ is stored away from light and is strictly anhydrous.

Quantitative Data: Double C–H Activation Optimization
EntryCatalyst (10 mol%)Oxidant (2 equiv)Additive / SolventTemp (°C)Yield (%)
1Pd(OAc)₂ Ag₂CO₃ PivOH / DCE 110 85
2Pd(OAc)₂Cu(OAc)₂PivOH / DCE11062
3Pd(OAc)₂Ag₂CO₃AcOH / DCE11038
4NoneAg₂CO₃PivOH / DCE1100

Note: The stark drop in yield when replacing PivOH with AcOH (Entry 3) validates the necessity of pivalate-assisted CMD for efficient C–H bond cleavage.

Mechanistic Pathway

CatalyticCycle Pd_II Pd(II) Active Catalyst (e.g., Pd(OPiv)2) CMD1 1st C-H Activation (CMD Pathway) Pd_II->CMD1 + Substrate Substrate Substrate: 4-Methyl-N,N-diphenyl- benzenesulfonamide Substrate->CMD1 Inter1 Arylpalladium(II) Intermediate CMD1->Inter1 - PivOH CMD2 2nd C-H Activation (Intramolecular) Inter1->CMD2 Inter2 Palladacycle Intermediate CMD2->Inter2 - PivOH RedElim Reductive Elimination Inter2->RedElim Product Annulated Biaryl Sultam RedElim->Product Release Pd_0 Pd(0) Species RedElim->Pd_0 Oxidant Ag2CO3 / O2 (Oxidation) Pd_0->Oxidant Oxidant->Pd_II Regeneration

Caption: Mechanism of Pd-catalyzed double C-H activation forming annulated biaryl sultams.

References

  • National Center for Biotechnology Information. "N-Phenyl-P-toluenesulfonanilide | C19H17NO2S | CID 316053 - PubChem".[Link]

  • Thieme Connect. "Synthesis and Applications of Water-Soluble Hypervalent Iodine Reagents".[Link]

  • Laha, J. K., Jethava, K. P., & Dayal, N. (2014). "Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams". The Journal of Organic Chemistry - ACS Publications, 79(17), 8010–8019.[Link]

Sources

Application Note: Palladium-Catalyzed Intramolecular Oxidative C–H/C–H Coupling of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Advanced C–H Activation, Heterocycle Synthesis, and Catalytic Methodologies

Executive Summary

The synthesis of privileged heterocyclic scaffolds, such as carbazoles, is of paramount importance in drug discovery and materials science. Traditional methods for carbazole synthesis often require pre-functionalized starting materials (e.g., halogenated arenes), which limits synthetic efficiency and atom economy.

This application note details the use of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyltosylamide) as a highly effective substrate for Palladium-catalyzed Intramolecular Oxidative Coupling (IOC). By leveraging double C(sp²)–H bond activation, this methodology directly couples two unactivated N-phenyl rings to construct the carbazole core (N-tosylcarbazole) in a single step. This guide provides a deep mechanistic rationale, optimized reaction parameters, and a self-validating experimental protocol based on the foundational work by [1].

Mechanistic Rationale & Causality

To successfully execute this protocol, one must understand the causality behind the reagent selection and the substrate's structural pre-organization.

The Role of the Tosyl Group

In 4-Methyl-N,N-diphenylbenzenesulfonamide, the tosyl (4-methylbenzenesulfonyl) group serves a dual purpose:

  • Electronic Modulation: It withdraws electron density from the central nitrogen atom. This prevents the nitrogen lone pair from strongly coordinating to the Pd(II) center, which would otherwise poison the catalyst and halt the reaction.

  • Conformational Pre-organization: The steric bulk of the tosyl group forces the two N-phenyl rings into close spatial proximity (a manifestation of the Thorpe-Ingold effect). This geometric constraint drastically lowers the entropic barrier for intramolecular coupling, favoring cyclization over intermolecular side reactions.

Divergent Reactivity: Carbazole vs. Sultam Formation

While mono-alkyl or mono-aryl sulfonanilides typically undergo C–H activation between the N-aryl and S-aryl rings to form 6-membered biaryl sultams, 4-Methyl-N,N-diphenylbenzenesulfonamide diverges from this pathway. The N-phenyl rings are significantly more electron-rich than the sulfonyl-deactivated S-phenyl ring. Consequently, electrophilic palladation preferentially occurs at the ortho-positions of the N-phenyl rings, kinetically favoring the formation of the 5-membered pyrrole core of the carbazole[1].

The Catalytic Cycle

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The use of Pivalic acid (PivOH) as a solvent/additive is critical; it acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for C–H bond cleavage compared to standard acetic acid.

Mechanism Substrate 4-Methyl-N,N-diphenyl- benzenesulfonamide Pd_Coord Pd(II) Coordination & Electrophilic Attack Substrate->Pd_Coord Intermediate1 First C-H Activation (Arylpalladium(II) Species) Pd_Coord->Intermediate1 CMD Pathway (PivOH) Intermediate2 Second C-H Activation (Cyclopalladation) Intermediate1->Intermediate2 Base-Assisted ReductiveElim Reductive Elimination (C-C Bond Formation) Intermediate2->ReductiveElim Product N-Tosylcarbazole (Product) ReductiveElim->Product Pd0 Pd(0) Species ReductiveElim->Pd0 Oxidation Oxidation by AgOAc (Regeneration of Pd(II)) Pd0->Oxidation Oxidation->Pd_Coord Catalytic Cycle

Figure 1. Catalytic cycle of Pd-catalyzed double C(sp²)–H activation to form N-tosylcarbazole.

Quantitative Data & Optimization

The choice of oxidant and solvent dictates the efficiency of the Pd(0) to Pd(II) reoxidation and the stabilization of the CMD transition state. The data below synthesizes the optimization parameters for this specific transformation.

Table 1: Reaction Condition Optimization for Double C–H Activation

CatalystOxidant (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%) AgOAc (2.0) PivOH 110 51% Optimal proton shuttling; efficient Pd reoxidation.
Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (2.0)DMF11032%Slower turnover; competitive solvent coordination.
NoneAgOAc (2.0)PivOH110N.D.Confirms transformation is strictly Pd-dependent.
Pd(OAc)₂ (5 mol%)AgOAc (2.0)Toluene11012%Poor solubility of AgOAc; lack of CMD assistance.

Table 2: Substrate-Dependent Divergent Reactivity

Substrate TypeActivated BondsPrimary Product ScaffoldRing Size
N-Phenylbenzenesulfonamide (NH)N-Ar (ortho) & S-Ar (ortho)Biaryl Sultam6-membered
4-Methyl-N,N-diphenylbenzenesulfonamide N-Ar (ortho) & N-Ar (ortho) N-Tosylcarbazole 5-membered

Experimental Protocol: Synthesis of N-Tosylcarbazole

This protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure the chemical integrity of the process in real-time.

Materials Required
  • Substrate: 4-Methyl-N,N-diphenylbenzenesulfonamide (1.0 mmol, 323.4 mg)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)

  • Oxidant: Silver acetate, AgOAc (2.0 mmol, 333.8 mg)

  • Solvent: Pivalic acid, PivOH (2.0 mL)

  • Workup Reagents: Dichloromethane (DCM), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology

Workflow Step1 1. Setup Combine Substrate, Pd(OAc)2, AgOAc, PivOH Step2 2. Thermal Activation 110 °C for 12-24 h (Observe color change) Step1->Step2 Step3 3. Quench & Workup Neutralize PivOH with NaHCO3, Extract DCM Step2->Step3 Step4 4. Purification Silica Column (Hexane/EtOAc) Step3->Step4 Step5 5. Validation Confirm Carbazole Core via 1H/13C NMR Step4->Step5

Figure 2. Step-by-step experimental workflow for the synthesis of N-tosylcarbazole.

Step 1: Reaction Assembly

  • In an oven-dried 15 mL sealed tube equipped with a magnetic stir bar, add 4-Methyl-N,N-diphenylbenzenesulfonamide (323.4 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), and AgOAc (333.8 mg, 2.0 equiv).

  • Add PivOH (2.0 mL) to the mixture.

  • Validation Checkpoint 1: The initial mixture should appear as a heterogeneous yellowish-brown suspension.

Step 2: Thermal Activation

  • Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Validation Checkpoint 2: Within the first hour, the reaction mixture will darken significantly to a blackish suspension. This indicates the formation of Pd(0) nanoparticles and active catalytic turnover. If the solution remains pale, the Pd(OAc)₂ may be degraded, or the oxidant is failing to reoxidize the palladium.

Step 3: Reaction Quenching and Extraction

  • Cool the reaction vessel to room temperature. Dilute the mixture with DCM (15 mL).

  • Filter the crude mixture through a short pad of Celite to remove Pd black and insoluble silver salts. Wash the Celite pad with additional DCM (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Carefully add saturated aqueous NaHCO₃ (20 mL) in portions to neutralize the pivalic acid (Caution: CO₂ evolution will occur).

  • Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint 3: TLC analysis (Hexane/EtOAc 8:2) should reveal the consumption of the starting material (higher Rf) and the appearance of an intensely UV-active spot corresponding to the highly conjugated N-tosylcarbazole (lower Rf).

Step 4: Purification

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of Hexane/Ethyl Acetate (from 95:5 to 85:15).

  • Isolate the product fractions and evaporate the solvent to yield N-tosylcarbazole as an off-white to pale yellow solid.

References

  • Laha, J. K., Jethava, K. P., & Dayal, N. (2014). Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp²)–H Bonds for the Synthesis of Annulated Biaryl Sultams. The Journal of Organic Chemistry, 79(17), 8010–8019. URL:[Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular Arylation of Diarylamines. Journal of the American Chemical Society, 127(42), 14560-14561. URL:[Link]

  • Cho, S. H., Kim, J. Y., Kwak, J., & Chang, S. (2011). Recent Advances in the Transition Metal-Catalyzed Twofold Oxidative C–H Coupling Strategy for the Construction of Symmetric and Asymmetric Biaryls. Chemical Society Reviews, 40(10), 5068-5083. URL:[Link]

Sources

Application Note: Step-by-Step Laboratory Preparation of N,N-Diphenyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N,N-diphenyl-p-toluenesulfonamide via the tosylation of diphenylamine presents a unique synthetic challenge. Unlike primary alkylamines, diphenylamine is a notoriously poor nucleophile. The nitrogen lone pair is heavily delocalized into the two adjacent phenyl rings (resonance stabilization), and the steric bulk of these rings physically shields the nitrogen center from electrophilic attack.

Consequently, standard Schotten-Baumann conditions (aqueous NaOH/DCM) or the use of mild bases like pyridine often result in incomplete conversion, or require harsh reflux conditions that can lead to substrate decomposition[1]. To overcome this significant activation barrier, a strong base such as Sodium Hydride (NaH) is employed to quantitatively deprotonate the amine. This generates a highly reactive diphenylamide anion prior to the introduction of the electrophile, p-toluenesulfonyl chloride (TsCl)[2].

Mechanism A Diphenylamine (Weak Nucleophile) B Deprotonation (NaH) Forms Diphenylamide Anion A->B THF, 0 °C C Nucleophilic Attack (S_N2 on TsCl) B->C TsCl addition D N,N-diphenyl-p-toluenesulfonamide + NaCl + H2↑ C->D -Cl⁻ leaving group

Mechanistic pathway for the tosylation of diphenylamine via sodium hydride deprotonation.

Comparative Methodologies for Amine Tosylation

To contextualize the experimental choices, the table below summarizes the quantitative and qualitative differences between standard tosylation methodologies when applied to sterically hindered secondary diarylamines.

MethodologyReagents & SolventTemp.Yield / EfficiencyMechanistic Rationale & Causality
Mild Base Pyridine or TEA0 °C to RTLow (<30%)Relies on the inherent nucleophilicity of the amine. Fails for highly sterically hindered or resonance-stabilized secondary amines[1].
Catalytic DMAP, TEA, DCM0 °C to RTModerate (~70%)DMAP acts as an acyl-transfer catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that helps overcome steric barriers[3].
Anion Generation (Recommended)NaH, THF0 °C to RTVery High (>90%)Irreversible deprotonation creates a highly reactive diphenylamide anion. The reaction is driven thermodynamically via H₂ gas evolution[2].

Experimental Protocol: The Deprotonation Method (NaH / THF)

This protocol utilizes the anion generation method, which is the most robust and self-validating approach for the tosylation of hindered diarylamines.

Materials Required
  • Substrate: Diphenylamine (1.0 eq, 10.0 mmol, 1.69 g)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 15.0 mmol, 0.60 g)

  • Electrophile: p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 12.0 mmol, 2.29 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Workup Reagents: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen or Argon gas to ensure a strictly anhydrous environment. Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of TsCl and the dangerous, premature quenching of NaH.

  • Anion Generation: Suspend NaH (0.60 g, 60% in mineral oil) in 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. Dissolve diphenylamine (1.69 g) in 5 mL of anhydrous THF and add it dropwise to the NaH suspension over 10 minutes.

    • Self-Validating Check: You will observe the immediate evolution of hydrogen gas (bubbling). The cessation of bubbling indicates the complete formation of the diphenylamide anion. Stir for an additional 30 minutes at 0 °C to ensure complete conversion.

  • Electrophilic Addition: Dissolve TsCl (2.29 g) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C. The reaction mixture will typically undergo a color change (often becoming yellowish or orange) as the sulfonamide begins to form.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system.

  • Quenching and Extraction: Once TLC indicates the complete consumption of diphenylamine, cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise until all bubbling ceases. Dilute the mixture with 30 mL of distilled water and extract the aqueous layer with EtOAc (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain mineral oil (from the NaH dispersion) and trace impurities. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallize from hot ethanol to yield pure N,N-diphenyl-p-toluenesulfonamide as a crystalline solid.

Workflow W1 1. Setup & Purge Flame-dried flask, N2 atm W2 2. Anion Generation NaH + Diphenylamine in THF (0 °C) W1->W2 W3 3. Tosylation Dropwise TsCl, warm to 25 °C W2->W3 W4 4. Quench & Extract Ice water, EtOAc extraction W3->W4 W5 5. Purification Silica plug or Recrystallization W4->W5

Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Analytical Characterization

To confirm the successful synthesis and purity of N,N-diphenyl-p-toluenesulfonamide, the following analytical techniques should be evaluated:

  • Thin Layer Chromatography (TLC): The product will elute faster (higher Rf) than the starting diphenylamine in a Hexanes/EtOAc mixture due to the loss of the polar N-H bond.

  • Infrared Spectroscopy (IR): The disappearance of the secondary amine N-H stretch (typically around 3400 cm⁻¹) is the primary indicator of conversion. The appearance of strong asymmetric and symmetric SO₂ stretches at ~1350 cm⁻¹ and ~1160 cm⁻¹ confirms the sulfonamide formation[1].

  • ¹H NMR (400 MHz, CDCl₃):

    • Complete absence of the broad N-H singlet (~5.5 ppm).

    • A distinct singlet integrating to 3H at ~2.4 ppm, corresponding to the aryl methyl group of the newly attached tosyl moiety.

    • A complex multiplet in the aromatic region (7.0 - 7.8 ppm) integrating to 14H (10 protons from the diphenylamine rings + 4 protons from the p-toluenesulfonyl ring).

References

  • Title: The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research | Source: BenchChem | URL: [3]

  • Title: Alcohol to Tosylate using Tosyl Cl, base | Source: Organic Synthesis | URL: [2]

  • Title: Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine | Source: MDPI | URL: [1]

Sources

Application Note: Advanced Purification and Recrystallization Protocols for 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the synthesis of pharmaceutical intermediates and fine chemicals, the isolation of highly pure sulfonamides is a critical quality attribute. 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) is typically synthesized via the nucleophilic substitution of diphenylamine with p-toluenesulfonyl chloride in the presence of an amine base[1].

The primary challenge in isolating this specific compound lies in its high lipophilicity (LogP ~5.60)[2] and the presence of unreacted starting materials that share similar solubility profiles. This application note details a field-proven, self-validating methodology combining targeted Liquid-Liquid Extraction (LLE) to chemically alter and remove impurities, followed by a thermodynamically controlled recrystallization to achieve >99% purity.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any purification strategy. The significant variance in reported melting points strongly suggests the existence of solvent-dependent polymorphs—a critical consideration for drug development professionals ensuring batch-to-batch consistency.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication for Purification
CAS Number 4703-19-9Standard identifier for regulatory tracking[3].
Molecular Formula C19H17NO2SHigh carbon count dictates non-polar solvent affinity[2].
Molecular Weight 323.41 g/mol Heavy, bulky structure promotes crystallization[3].
LogP (Predicted) 5.60Highly lipophilic; requires polar anti-solvents for precipitation[2].
Melting Point (Form A) 115–116 °CLikely the kinetic polymorph (often isolated from rapid silica chromatography)[1].
Melting Point (Form B) 141–145 °CLikely the thermodynamic polymorph (isolated via slow recrystallization)[3].

Process Visualization

G N1 Crude Reaction Mixture (4-Methyl-N,N-diphenylbenzenesulfonamide) N2 Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 Acid Wash (1M HCl) Removes basic impurities N2->N3 Organic Phase N4 Base Wash (Sat. NaHCO3) Removes acidic byproducts N3->N4 N5 Drying & Concentration (Na2SO4, Rotary Evaporation) N4->N5 N6 Crude Solid Isolation (QC: TLC Check) N5->N6 N7 Recrystallization (Hot Absolute Ethanol) N6->N7 Proceed if >85% pure N8 Controlled Cooling (Room Temp to 4°C) N7->N8 Supersaturated Solution N9 Vacuum Filtration & Cold Solvent Wash N8->N9 Crystal Formation N10 Pure 4-Methyl-N,N-diphenylbenzenesulfonamide (>99% Purity) N9->N10 Drying in Vacuo

Workflow for the purification and recrystallization of 4-Methyl-N,N-diphenylbenzenesulfonamide.

Experimental Protocols

Protocol A: Chemically-Driven Liquid-Liquid Extraction (LLE)

Causality Insight: The crude mixture contains unreacted diphenylamine (a weak base) and p-toluenesulfonic acid (a hydrolysis byproduct of the tosyl chloride reagent). By sequentially altering the pH of the aqueous wash, we force these impurities into their ionic, water-soluble states while the highly lipophilic target (LogP 5.60) remains in the organic phase[2].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction residue in Dichloromethane (DCM) (approx. 20 mL per 1 mmol of theoretical yield).

  • Acidic Wash (Amine Removal): Transfer the organic layer to a separatory funnel. Add an equal volume of 1.0 M HCl. Agitate vigorously and vent. Mechanism: Protonates unreacted pyridine/amines, driving them into the aqueous layer. Separate and discard the aqueous layer.

  • Basic Wash (Acid Removal): Add an equal volume of Saturated NaHCO₃ (aq) to the organic phase. Agitate gently to avoid emulsion formation. Mechanism: Neutralizes p-toluenesulfonic acid into a highly soluble sodium salt. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) to draw out residual dissolved water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude off-white solid[1].

Protocol B: Thermodynamically Controlled Recrystallization

Causality Insight: Due to the bulky diphenyl groups, the molecule exhibits excellent crystalline packing but requires a solvent that balances its high lipophilicity. Absolute ethanol is chosen because its hydrogen-bonding network excludes the non-polar sulfonamide at low temperatures, creating a steep solubility gradient ideal for crystal growth.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise while maintaining the flask on a hot plate until the solid just dissolves (creating a saturated solution).

  • Decolorization (Optional): If the solution is dark brown, add activated charcoal (5% w/w), boil for 3 minutes, and perform a hot gravity filtration through fluted filter paper to remove colored polymeric impurities.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Crucial Step: Rapid cooling causes "crashing out," which occludes impurities within the crystal lattice. Slow cooling ensures the formation of pure, well-defined crystals.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (4 °C) for 1 hour to force the remaining dissolved product out of the solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to remove surface mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C overnight to remove residual solvent.

Analytical Validation & Quality Control

To ensure the protocol is a self-validating system, perform the following IPQC (In-Process Quality Control) checks:

  • Thin Layer Chromatography (TLC): Spot the final product against the crude mixture on a silica gel plate. Elute with Ethyl Acetate/Hexane (1:9 to 2:8 v/v)[1]. The pure product should appear as a single, distinct spot under UV light (254 nm).

  • Melting Point Determination: Utilize a capillary melting point apparatus. A sharp melting range of 1–2 °C indicates high purity. Note which polymorph has been isolated (115–116 °C[1] vs. 141–145 °C[3]).

  • 1H NMR Spectroscopy: Confirm the absence of the characteristic ethanol triplet/quartet (indicating successful drying) and the absence of the free N-H proton of diphenylamine. The tolyl methyl group should appear as a sharp singlet near δ 2.46 ppm[1].

References

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams." ACS Publications, 2014. Available at: [Link][1]

  • LookChem. "4-methyl-N,N-diphenylbenzenesulfonamide CAS NO.4703-19-9." LookChem Chemical Database. Available at:[Link][2]

Sources

Application Note: Regioselective Directed Ortho-Metalation (DoM) of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The directed ortho-metalation (DoM) reaction is a cornerstone of modern synthetic organic chemistry, enabling the regioselective functionalization of aromatic rings. Sulfonamides are highly effective Directed Metalation Groups (DMGs)[1]. Specifically, tertiary sulfonamides such as 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) offer unique synthetic advantages. Because they lack an acidic N-H proton, they do not consume an extra equivalent of base[1]. Furthermore, the electron-withdrawing N,N-diphenyl moiety enhances the electrophilicity of the sulfonyl group, strengthening its coordination to lithium and modulating the acidity of the aromatic protons.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies for the regioselective functionalization of 4-Methyl-N,N-diphenylbenzenesulfonamide. By exploiting the principles of kinetic versus thermodynamic control, researchers can selectively direct electrophiles to either the ortho or the benzylic position of the p-tolyl system[2].

Mechanistic Insights: Kinetic vs. Thermodynamic Control

To successfully execute DoM on p-tolyl tertiary sulfonamides, one must understand the causality behind the regioselectivity. The reaction is governed by the competition between the Complex-Induced Proximity Effect (CIPE) and the intrinsic thermodynamic acidity of the substrate's protons[2].

  • Kinetic Control (Ortho-Metalation): When the substrate is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C), the lithium coordinates to the sulfonyl oxygen atoms. This coordination directs the basic butyl anion to the closest available protons—the ortho protons. Deprotonation here is fast (kinetic), trapping the ortho-lithiated species before it can equilibrate[2].

  • Thermodynamic Control (Benzylic Metalation): The protons on the 4-methyl group (benzylic position) are thermodynamically more acidic because the resulting benzylic anion is resonance-stabilized by the aromatic ring. If the reaction is allowed to warm to room temperature, or if a superbase (e.g., n-BuLi/KOtBu, Schlosser's base) is used, the kinetic ortho-lithio species undergoes intermolecular equilibration to form the more stable benzylic anion[2].

Mechanism Start 4-Methyl-N,N-diphenyl benzenesulfonamide Kinetic Ortho-Lithiated Intermediate (Kinetic) Start->Kinetic n-BuLi, THF -78°C, 15 min Thermo Benzylic-Lithiated Intermediate (Thermodynamic) Start->Thermo n-BuLi / KOtBu or 25°C, 24 h Kinetic->Thermo Warming (Equilibration) OrthoProd Ortho-Functionalized Product Kinetic->OrthoProd Electrophile (E+) BenzylProd Benzylic-Functionalized Product Thermo->BenzylProd Electrophile (E+)

Fig 1: Reaction pathways for kinetic ortho-metalation vs. thermodynamic benzylic metalation.

Quantitative Data Summary

The table below summarizes the expected regiochemical outcomes and typical yields based on the choice of base, temperature, and electrophile.

Table 1: Regioselective Functionalization Parameters

Metalation ConditionsBase SystemElectrophile (E⁺)Major RegioisomerTypical Yield (%)
THF, –78 °C, 15 minn-BuLi (1.1 eq)MeIOrtho (2,4-dimethyl)88 - 92%
THF, –78 °C, 15 minn-BuLi (1.1 eq)I₂Ortho (2-iodo-4-methyl)85 - 90%
THF, –78 °C to RT, 24 hn-BuLi (1.1 eq)MeIBenzylic (4-ethyl)75 - 82%
THF, –78 °C, 15 minn-BuLi / KOtBuPhCHOBenzylic (alcohol)80 - 85%

Experimental Workflows

General Setup & Self-Validation Principles

Organolithium chemistry requires rigorous exclusion of moisture and oxygen. All glassware must be flame-dried under vacuum and purged with high-purity Argon.

Self-Validating Check: To ensure the metalation is proceeding quantitatively before committing an expensive electrophile, withdraw a 0.1 mL aliquot of the reaction mixture via syringe and quench it into a vial containing 0.5 mL of CD₃OD. A rapid ¹H NMR check of the crude aliquot should reveal the disappearance of the ortho-proton signal (typically ~7.8 ppm) and the incorporation of deuterium, confirming successful lithiation[2].

Workflow Prep 1. Substrate Preparation Dry THF, Argon atm. Cool 2. Cryogenic Cooling Drop to -78°C Prep->Cool Metalation 3. Lithiation Add n-BuLi dropwise Cool->Metalation Quench 4. Electrophilic Quench Add E+ (e.g., MeI, I2) Metalation->Quench Workup 5. Aqueous Workup NH4Cl quench, Extraction Quench->Workup

Fig 2: Standard cryogenic directed ortho-metalation (DoM) experimental workflow.

Protocol A: Kinetic Ortho-Iodination

This protocol yields the ortho-iodo derivative, an excellent precursor for downstream Suzuki-Miyaura cross-coupling reactions[2].

Reagents:

  • 4-Methyl-N,N-diphenylbenzenesulfonamide: 1.0 mmol (323 mg)

  • Anhydrous THF: 10 mL

  • n-BuLi (2.5 M in hexanes): 1.1 mmol (0.44 mL)

  • Iodine (I₂): 1.5 mmol (380 mg) dissolved in 3 mL anhydrous THF

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 4-Methyl-N,N-diphenylbenzenesulfonamide (323 mg, 1.0 mmol) and a magnetic stir bar. Evacuate and backfill with Argon (3x).

  • Solvation & Cooling: Add 10 mL of anhydrous THF via syringe. Stir to dissolve. Submerge the flask in a dry ice/acetone bath to cool the solution to –78 °C. Allow 10 minutes for thermal equilibration.

  • Lithiation: Syringe 0.44 mL of n-BuLi (1.1 mmol) dropwise down the inner wall of the flask over 2 minutes. The solution will typically turn a distinct pale yellow/orange, indicating the formation of the ortho-lithiated species. Stir at –78 °C for exactly 15 minutes. (Do not exceed 15 minutes to prevent benzylic equilibration).

  • Electrophilic Quench: Add the pre-prepared solution of I₂ in THF dropwise. The dark color of iodine will rapidly dissipate as it reacts with the carbanion. Stir for an additional 30 minutes at –78 °C.

  • Workup: Remove the cooling bath and quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Add 2 mL of saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the ortho-iodo product.

Protocol B: Thermodynamic Benzylic Methylation

This protocol utilizes the superbase approach to force the deprotonation to the thermodynamically favored benzylic position[2].

Reagents:

  • 4-Methyl-N,N-diphenylbenzenesulfonamide: 1.0 mmol (323 mg)

  • Potassium tert-butoxide (KOtBu): 1.1 mmol (123 mg)

  • Anhydrous THF: 10 mL

  • n-BuLi (2.5 M in hexanes): 1.1 mmol (0.44 mL)

  • Methyl Iodide (MeI): 1.5 mmol (0.09 mL)

Step-by-Step Procedure:

  • Superbase Generation: In a flame-dried Schlenk flask under Argon, dissolve KOtBu (123 mg, 1.1 mmol) in 5 mL anhydrous THF. Cool to –78 °C. Add n-BuLi (0.44 mL, 1.1 mmol) dropwise. Stir for 15 minutes to form the Schlosser's base.

  • Substrate Addition: In a separate vial, dissolve the sulfonamide (323 mg, 1.0 mmol) in 5 mL THF. Add this solution dropwise to the superbase mixture at –78 °C.

  • Equilibration: Stir the mixture at –78 °C for 1 hour. The strong basicity of the system ensures rapid equilibration to the deep-red benzylic anion.

  • Electrophilic Quench: Add Methyl Iodide (0.09 mL, 1.5 mmol) dropwise. Stir for 30 minutes at –78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with Dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the benzylic-methylated (4-ethyl) product.

Downstream Applications

The ortho-halogenated products generated via Protocol A are highly valuable intermediates. The N,N-diphenylsulfonamide group is stable to standard Palladium-catalyzed cross-coupling conditions. Subjecting the ortho-iodo derivative to Suzuki-Miyaura coupling with arylboronic acids provides direct access to sterically hindered biaryl sulfonamides, a structural motif frequently found in modern pharmaceuticals and agrochemicals[2][3].

References

  • Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters - ACS Publications. URL:[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC - National Institutes of Health. URL:[Link]

Sources

Role of 4-Methyl-N,N-diphenylbenzenesulfonamide in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Dual Role of 4-Methyl-N,N-diphenylbenzenesulfonamide in Medicinal Chemistry and Drug Design

Executive Summary

4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9), also known as N,N-diphenyl-p-toluenesulfonamide, occupies a highly specialized, dual-purpose niche in modern medicinal chemistry. Structurally characterized by a rigid diphenylamine core tethered to a robust tosyl group, this compound serves both as a direct pharmacophore for kinase and enzyme inhibition[1][2], and as a benchmark synthetic scaffold for the development of late-stage functionalization methodologies, such as photoredox catalysis [3]. This guide details its pharmacological applications, synthetic utility, and the self-validating protocols required to leverage it in drug discovery pipelines.

Part 1: Pharmacological Applications & Target Engagement

TrkA Kinase Inhibition

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and a highly validated therapeutic target for both oncology and pain sensitization. Molecular docking studies have demonstrated that 4-methyl-N,N-diphenylbenzenesulfonamide acts as a structurally efficient inhibitor of this pathway [1]. The causality behind its efficacy lies in its steric profile: the bulky, electron-rich diphenylamine system projects deeply into the hydrophobic cleft of the TrkA ATP-binding pocket. This establishes critical, stabilizing hydrophobic interactions with residues Tyr359, Ser371, and Ile374 , effectively outcompeting endogenous ATP and halting downstream PI3K/AKT and MAPK/ERK signaling cascades[1].

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Kinase Domain (Therapeutic Target) NGF->TrkA PI3K PI3K / AKT Pathway TrkA->PI3K MAPK MAPK / ERK Pathway TrkA->MAPK Inhibitor 4-Methyl-N,N-diphenylbenzenesulfonamide Inhibitor->TrkA Hydrophobic Binding (Tyr359, Ser371, Ile374) Outcome Pain Sensitization & Inflammation PI3K->Outcome MAPK->Outcome

TrkA Kinase signaling pathway and targeted inhibition by 4-Methyl-N,N-diphenylbenzenesulfonamide.

COX-2 Anti-Inflammatory Targeting

Beyond kinase inhibition, the sulfonamide moiety is a classic pharmacophore for Cyclooxygenase-2 (COX-2) inhibition (analogous to celecoxib). Phytochemical profiling of medicinal plants (such as Paropsia brazzeana) identified N,N-diphenyl-p-toluenesulfonamide as a bioactive constituent. Structure-Based Drug Design (SBDD) utilizing Gold docking algorithms revealed a highly favorable binding affinity (Gold Score: 0.71) against the COX-2 enzyme, positioning it as a competitive scaffold for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) [2].

Part 2: Synthetic Utility in Drug Discovery (Photoredox Catalysis)

In late-stage drug synthesis, the tosyl (Ts) group is an ubiquitous protecting group for amines [4]. However, traditional detosylation requires harsh acidic or reductive conditions that frequently destroy fragile pharmacophores.

4-Methyl-N,N-diphenylbenzenesulfonamide serves as a critical, sterically demanding model substrate for developing mild, light-driven N-detosylation protocols. Recent advancements utilizing bifunctional organic photocatalysts (e.g., 3-thioaryl-4-hydroxycoumarins) have successfully achieved single-electron transfer (SET) activation of this compound. Under 390 nm LED illumination, the photocatalyst reduces the sulfonamide to an N-centered radical and a tosyl anion, cleanly yielding the free diphenylamine without requiring transition metals [3].

Photoredox_Cycle Substrate 4-Methyl-N,N-diphenyl- benzenesulfonamide SET Single-Electron Transfer (SET) Substrate->SET PC Photocatalyst (PC) Ground State PC_Excited PC* (Excited State) 390 nm LED PC->PC_Excited PC_Excited->SET SET->PC Regeneration Radical N-centered Radical + Tosyl Anion SET->Radical Product Diphenylamine (Detosylated Product) Radical->Product H-atom transfer

Photoredox-mediated N-detosylation cycle of 4-Methyl-N,N-diphenylbenzenesulfonamide.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative metrics of 4-Methyl-N,N-diphenylbenzenesulfonamide across its primary medicinal chemistry applications:

Application / TargetParameter EvaluatedValue / ResultMechanistic Significance
TrkA Kinase Key Interacting ResiduesTyr359, Ser371, Ile374Establishes stabilizing hydrophobic interactions in the ATP-binding pocket [1].
COX-2 Enzyme Docking Score (Gold)0.71Indicates highly favorable binding affinity for anti-inflammatory targeting [2].
Photoredox Catalysis N-Detosylation Yield>90% (Typical)Validates the compound as a robust, cleavable protecting group in late-stage synthesis [3].
Oxidative Coupling Intramolecular Yield88%Demonstrates stability under Palladium-catalyzed C(sp2)–H bond activation[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Structure-Based Molecular Docking (TrkA & COX-2)

Objective: To evaluate the binding affinity of 4-Methyl-N,N-diphenylbenzenesulfonamide against target kinases/enzymes.

  • Ligand Preparation:

    • Draw the 2D structure of 4-Methyl-N,N-diphenylbenzenesulfonamide and convert it to 3D using a force field (e.g., MMFF94) to minimize energy.

    • Causality: Energy minimization prevents steric clashes during the docking run that could artificially skew the binding score.

  • Protein Preparation:

    • Retrieve the crystal structure of TrkA or COX-2 from the Protein Data Bank (PDB).

    • Remove co-crystallized water molecules and add polar hydrogens.

    • Causality: Water molecules can block the hydrophobic cleft. Adding polar hydrogens ensures the electrostatic environment and potential hydrogen-bond donors/acceptors are accurately simulated.

  • Grid Box Generation & Docking:

    • Center the grid box on the native co-crystallized ligand (e.g., ATP for TrkA) with a dimension of at least 20×20×20 Å.

    • Run the docking algorithm (e.g., Gold or AutoDock Vina) with an exhaustiveness of 8.

  • Self-Validation Step (Critical):

    • Redock the native co-crystallized ligand back into the prepared protein.

    • Validation Criteria: The protocol is only considered valid if the Root-Mean-Square Deviation (RMSD) between your docked native ligand pose and the original crystal pose is ≤ 2.0 Å . If the RMSD exceeds this, the grid box or protonation states must be adjusted before analyzing the sulfonamide derivative.

Protocol B: Photoredox-Mediated N-Detosylation

Objective: To selectively cleave the tosyl group from the diphenylamine core using visible light.

  • Reaction Setup:

    • In an oven-dried 10 mL Schlenk tube, add 4-Methyl-N,N-diphenylbenzenesulfonamide (0.2 mmol, 1.0 equiv), the organic photocatalyst (e.g., 3-thioaryl-4-hydroxycoumarin, 10 mol%), and a hydrogen atom donor (e.g., formate salt, 1.5 equiv).

    • Dissolve the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) (2.0 mL).

  • Degassing (Freeze-Pump-Thaw):

    • Subject the mixture to three cycles of freeze-pump-thaw under an argon atmosphere.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet state quencher and electron acceptor. Failing to remove oxygen will prematurely terminate the single-electron transfer (SET) catalytic cycle, resulting in zero yield.

  • Irradiation:

    • Place the tube in a photoreactor equipped with a 390 nm LED (e.g., Kessil lamp) and stir at room temperature for 12 hours.

  • Self-Validation Step (Quantitative Yield):

    • Post-reaction, add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) directly to the crude mixture.

    • Take an aliquot for 1H NMR analysis.

    • Validation Criteria: Compare the integration of the internal standard against the newly formed diphenylamine product peaks. A mass balance (Product + Recovered Starting Material) of >95% validates that no side-reactions (e.g., over-reduction or ring-opening) occurred during the photoredox cycle.

References

  • Buy Benzenesulfinamide, 4-methyl-N,N-diphenyl- (EVT-15387143). Evitachem.
  • GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana. Systematic Reviews in Pharmacy.
  • A Bifunctional Organic Photocatalyst for Efficient Single‐Electron and Energy Transfer Activation. ResearchGate.
  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams. ACS Publications.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Methyl-N,N-diphenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The tosylation of diphenylamine to form 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) is a notoriously difficult transformation. Standard amidation conditions often fail, leaving researchers with unreacted starting materials or degraded byproducts.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol designed to push your reaction yields from <30% to near-quantitative levels.

I. Mechanistic Bottlenecks & Yield Optimization Data

The primary challenge in synthesizing 4-Methyl-N,N-diphenylbenzenesulfonamide lies in the nature of diphenylamine. It suffers from a dual handicap:

  • Steric Hindrance: The two bulky phenyl rings create a physical shield around the secondary amine, blocking the approach of the bulky p-toluenesulfonyl chloride (TsCl) electrophile.

  • Electronic Deactivation: The nitrogen's lone pair is heavily delocalized into both aromatic π -systems, drastically reducing its nucleophilicity.

Because of these factors, attempting this reaction in standard mild bases (like pyridine) usually fails. The starting materials and unisolated products often exhibit identical retention factors ( Rf​ ) on TLC, and prolonged heating in pyridine typically leads to product decomposition rather than conversion[1]. To overcome this, the reaction mechanism must be forced from a neutral amine attack to an anionic attack using a strong base.

Quantitative Yield Comparison by Reaction System
Reaction SystemBaseSolventTemperatureTypical Yield (%)Mechanistic Limitation / Advantage
Standard Amidation PyridinePyridine (Neat)100 °C< 10%Fails due to steric clash; heating causes decomposition[1].
Catalytic Base Et₃N + DMAPDCMRoom Temp30 - 45%Sluggish kinetics; neutral amine is too weak a nucleophile.
Organolithium n-BuLi (1.1 eq)Anhydrous THF-78 °C to RT80 - 85%Highly effective but requires cryogenic conditions and strict Schlenk techniques.
Anionic Coupling (Optimized) NaH (1.5 eq)Anhydrous THF0 °C to RT85 - 90%Quantitative deprotonation generates a strong nucleophile, yielding an off-white solid[2].

II. Reaction Workflow

SynthesisWorkflow A Diphenylamine (Hindered Secondary Amine) B Deprotonation (NaH, Anhydrous THF, 0 °C) A->B Step 1: Base Addition C Diphenylamide Anion (Strong Nucleophile) B->C H2 gas evolution D Electrophilic Addition (Tosyl Chloride, RT) C->D Step 2: Electrophile E 4-Methyl-N,N-diphenylbenzenesulfonamide (Target Product) D->E High Yield Pathway F Hydrolysis of TsCl (Moisture-induced Side Reaction) D->F If water is present G Aqueous Workup & Recrystallization E->G Isolation

Workflow for the high-yield synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide via NaH deprotonation.

III. Troubleshooting FAQs

Q: My reaction mixture turned black, and TLC shows multiple overlapping spots. What happened? A: This indicates oxidation of the diphenylamide anion or degradation of your electrophile. Diphenylamine anions are highly susceptible to oxidation if exposed to atmospheric oxygen. Ensure your reaction is strictly degassed and maintained under an Argon or N₂ atmosphere. Furthermore, commercial TsCl degrades over time into p-toluenesulfonic acid (TsOH) and HCl. These acidic impurities will violently neutralize your NaH, ruining the reaction stoichiometry and causing side reactions.

Q: I used NaH, but my conversion is still stalled at 50%. Why? A: You likely did not wash the mineral oil off the Sodium Hydride, or you did not wait for complete deprotonation. Mineral oil coats the NaH particles, severely retarding the deprotonation kinetics of an already bulky amine. Wash the NaH with anhydrous hexane prior to use. Additionally, you must wait for H2​ gas evolution to completely cease before adding the TsCl.

Q: How do I effectively remove unreacted TsCl during the workup? A: Unreacted TsCl is highly lipophilic and will co-crystallize with your target sulfonamide. To eliminate it, add a small volume of a primary amine (like ethanolamine) or stir the mixture vigorously with 1M NaOH for 30 minutes during the aqueous quench. This hydrolyzes the excess TsCl into water-soluble sodium tosylate, which is easily washed away in the aqueous layer.

IV. Self-Validating Experimental Protocol (NaH/THF System)

This protocol utilizes a strong-base approach to ensure quantitative conversion, yielding the target compound at ~88% efficiency[2]. The steps are designed to be self-validating, providing visual and physical cues to confirm success at each stage.

Step 1: Reagent Purification (Critical Pre-requisite)

  • Action: Recrystallize p-toluenesulfonyl chloride (TsCl) from a minimum amount of hot hexane/toluene prior to the experiment.

  • Causality: Removes ambient moisture-induced degradation products (TsOH/HCl) that would otherwise prematurely quench the diphenylamide anion.

Step 2: Base Activation

  • Action: Flame-dry a 100 mL two-neck flask. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Wash the solid with anhydrous hexane (2 x 5 mL) via syringe, decanting the solvent carefully. Suspend the purified NaH in 20 mL of anhydrous THF and cool to 0 °C.

  • Causality: Removing the mineral oil exposes the reactive hydride surface, ensuring rapid and complete deprotonation of the sterically hindered amine.

Step 3: Anion Generation

  • Action: Dissolve diphenylamine (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Self-Validation: You will immediately observe the continuous evolution of H2​ gas bubbles. The solution will transition from colorless to a deep yellow/greenish tint, visually confirming the generation of the nucleophilic diphenylamide anion. Stir at room temperature until bubbling completely ceases (approx. 45 mins).

Step 4: Electrophilic Coupling

  • Action: Cool the mixture back to 0 °C. Add the freshly recrystallized TsCl (1.2 eq) dissolved in 10 mL of THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: Adding the electrophile at 0 °C controls the exothermic formation of the sulfonamide bond. The reaction is thermodynamically driven to completion by the irreversible precipitation of NaCl.

Step 5: Quench and Isolation

  • Action: Cool to 0 °C and quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Recrystallize the crude solid from hot ethanol. The successful synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide will yield an off-white solid with a sharp melting point of 115–116 °C[2].

V. References

1.[2] Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 2.[1] Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI - Molbank. Available at:[Link]

Sources

Troubleshooting impurities during 4-Methyl-N,N-diphenylbenzenesulfonamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation and purification of sulfonamides. The crystallization of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) presents unique physicochemical hurdles, primarily due to the steric bulk of the diphenylamine moiety and the compound's propensity to trap structurally related impurities[1][2].

This guide is designed to move beyond basic instructions. Here, we will explore the mechanistic causality behind crystallization failures and provide self-validating protocols to ensure your purification workflow is analytically sound and reproducible.

Diagnostic Workflow for Crystallization Failures

Before adjusting your protocol, use the diagnostic logic tree below to identify the root cause of your impurity profile.

G Start Crude 4-Methyl-N,N- diphenylbenzenesulfonamide Assess Visual & Analytical Assessment (HPLC/TLC) Start->Assess Oiling Oiling Out (Liquid Separation) Assess->Oiling Melting Pt < Soln Temp Colored Colored Impurities (Oxidation Byproducts) Assess->Colored Chromophores Present Amorphous Amorphous Powder (Rapid Cooling) Assess->Amorphous Supersaturation High FixOiling Adjust Solvent Polarity (Add Hexane/Water) Oiling->FixOiling FixColored Activated Charcoal & Hot Filtration Colored->FixColored FixAmorphous Re-dissolve & Slow Cooling Amorphous->FixAmorphous Pure Pure Crystalline Sulfonamide FixOiling->Pure FixColored->Pure FixAmorphous->Pure

Caption: Workflow for diagnosing and resolving common crystallization issues in sulfonamide synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What are the primary impurities in my crude product, and why do they persist?

A1: The synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide typically involves the reaction of 1,2-diphenylamine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine[2]. Due to the steric hindrance of the secondary amine, complete conversion is often sluggish, leaving unreacted starting materials. Furthermore, aqueous workups can hydrolyze excess tosyl chloride into sulfonic acid[3].

Table 1: Quantitative Impurity Profiling

Compound Molecular Weight ( g/mol ) Melting Point (°C) Solubility in Cold Methanol
Diphenylamine (Impurity) 169.2 52–54 High
p-Toluenesulfonyl Chloride (Impurity) 190.6 67–69 Moderate
p-Toluenesulfonic Acid (Impurity) 172.2 103–105 High

| 4-Methyl-N,N-diphenylbenzenesulfonamide | 323.4 | 141–145 | Low |

Data synthesized from [1] and [4].

Q2: My crude sulfonamide is "oiling out" instead of forming distinct crystals. What causes this?

A2: "Oiling out" occurs when the solute separates from the solvent as a liquid melt rather than a crystalline solid[5]. Mechanistically, this happens when the melting point of your crude mixture is depressed below the temperature of the solvent system due to a high concentration of impurities (like unreacted diphenylamine). Because the pure sulfonamide melts at 141–145 °C[4], but diphenylamine melts at ~53 °C[2], a heavily contaminated batch will phase-separate as a dense oil. Resolution: You must adjust the solvent system to lower the boiling point of the crystallization matrix, ensuring the compound precipitates below its depressed melting point[6].

Q3: What is the optimal solvent system for this specific sulfonamide?

A3: For 4-Methyl-N,N-diphenylbenzenesulfonamide, Methanol is the industry standard[2]. It provides a steep solubility curve for the target compound while maintaining excellent cold-solubility for the primary impurities (diphenylamine and p-toluenesulfonic acid).

Table 2: Solvent System Performance Matrix

Solvent System Polarity Index Boiling Point (°C) Mechanistic Advantage
100% Methanol 5.1 64.7 Optimal. Retains unreacted amines in the mother liquor at 0 °C[2].
Ethanol / Water (80:20) ~6.0 ~78.0 High yield via anti-solvent effect, but risks oiling out if cooled too rapidly[7].

| Ethyl Acetate / Hexane | Variable | Variable | Excellent for column chromatography fractions; prevents hydrolysis[3]. |

Self-Validating Recrystallization Protocol

To ensure scientific integrity, every step in this protocol includes a Validation Check . This prevents the propagation of errors and confirms the physicochemical success of each manipulation.

Step 1: Controlled Dissolution

  • Place the crude 4-Methyl-N,N-diphenylbenzenesulfonamide in an Erlenmeyer flask equipped with a magnetic stir bar and a boiling chip to prevent superheating[7][8].

  • Add hot methanol dropwise while maintaining the flask on a hot plate at 65 °C until the solid just dissolves[6][8].

  • Validation Check: The solution must be completely transparent (ignoring color). If cloudiness persists after adding a 10% excess of solvent, insoluble polymeric impurities are present, validating the absolute necessity of Step 2.

Step 2: Decolorization & Hot Filtration (If Colored Impurities are Present)

  • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling).

  • Add 1–2% (w/w) activated charcoal. Causality: Charcoal provides a massive hydrophobic surface area that preferentially adsorbs large, conjugated polymeric oxidation products over the target sulfonamide[5][6].

  • Reheat to a gentle boil for 3–5 minutes, then rapidly filter through a pre-warmed fluted filter paper into a heated receiving flask[5].

  • Validation Check: Pre-weigh your filter paper. Post-filtration, dry and weigh it. The mass difference quantifies the insoluble impurities removed, mathematically validating the efficiency of the filtration step.

Step 3: Nucleation and Crystal Growth

  • Cover the receiving flask with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature (approx. 20 °C)[6].

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize lattice formation[5][6].

  • Validation Check: If crystals do not form, scratch the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic glass shards provide high-energy nucleation sites, forcing the supersaturated solution to crystallize[6].

Step 4: Mother Liquor Interrogation

  • Isolate the purified crystals via vacuum filtration and wash with ice-cold methanol[3].

  • Do not discard the filtrate (mother liquor).

  • Validation Check: Dip a clean glass stirring rod into the mother liquor and allow the solvent to evaporate in the fume hood. If a visible solid residue remains on the rod, a substantial amount of product is still dissolved[5]. This validates the economic need to concentrate the mother liquor via rotary evaporation to harvest a second crop of crystals.

References

  • ConnectSci. "A Novel Organic Electron Donor Derived from N-Methylisatin." ConnectSci Publications. [Link]

  • PubChem, National Institutes of Health. "4-methyl-N,N-diphenylbenzenesulfonamide (CID 316053)." PubChem Database. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 4-Methyl-N,N-diphenylbenzenesulfonamide Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered sulfonamides. The preparation of 4-Methyl-N,N-diphenylbenzenesulfonamide from diphenylamine and p-toluenesulfonyl chloride (TsCl) presents a unique kinetic challenge.

Diphenylamine is a secondary amine whose nitrogen lone pair is heavily delocalized across two aromatic rings, drastically reducing its nucleophilicity. Furthermore, the steric bulk of the diphenyl system physically shields the nitrogen, making nucleophilic attack on the tetrahedral transition state of the bulky sulfonyl group highly unfavorable. Standard biphasic Schotten-Baumann conditions often fail here. Success relies entirely on manipulating the solvent environment to either increase the electrophilicity of the sulfonylating agent or meticulously control the reaction thermodynamics.

Mechanistic Troubleshooting & FAQs

Q1: My conversion rate is plateauing at <30% when using Dichloromethane (DCM) and Triethylamine (TEA). How can I drive the reaction to completion? Causality: TEA in DCM acts merely as an acid scavenger. It does not actively participate in lowering the activation energy of the reaction. Because diphenylamine is highly sterically hindered and weakly nucleophilic, the baseline reaction with TsCl is exceptionally slow[1]. Solution: Switch your solvent/base system to Pyridine. Pyridine acts as a nucleophilic catalyst, reacting directly with TsCl to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than TsCl, effectively overcoming the steric barrier of diphenylamine[2]. If you must use DCM, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) and apply mild heating[1].

Q2: I am detecting a massive peak for p-toluenesulfonic acid (TsOH) in my LC-MS, with very little product. What is causing this? Causality: You are observing the competitive hydrolysis of TsCl. Sulfonyl chlorides are highly moisture-sensitive. If your solvent is not strictly anhydrous, the water molecules (which are much smaller and more nucleophilic than diphenylamine) will rapidly attack the TsCl, hydrolyzing it into unreactive sulfonic acid[1]. Solution: Ensure all glassware is oven-dried. Use commercially available anhydrous solvents packaged under argon. If using hygroscopic solvents like pyridine or THF, store them over activated 4Å molecular sieves.

Q3: Are there sustainable, green solvent alternatives for this synthesis that avoid toxic halogenated solvents or pyridine? Causality: Yes. Recent advances in green chemistry have demonstrated that Deep Eutectic Solvents (DES), such as Choline Chloride/Glycerol (ChCl/Gly), can facilitate sulfonamide synthesis[3]. Alternatively, 2-Methyltetrahydrofuran (2-MeTHF) is a highly effective, bio-derived organic solvent for these couplings. Solution: When using a DES like ChCl/Gly, the reaction rate is governed by a delicate competition between product formation and TsCl hydrolysis[3]. You must strictly control the pH and accept longer reaction times, but it allows for a highly sustainable, aerobic process at ambient temperatures.

Quantitative Data: Solvent System Performance Comparison

The following table summarizes the kinetic and practical trade-offs of various solvent systems for the synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide.

Solvent SystemBase RoleTemp (°C)Time (h)Est. Yield (%)Mechanistic Causality & Limitations
DCM TEA (2.0 eq)2524< 40Steric hindrance limits rate; high risk of competitive hydrolysis over long durations.
Pyridine Solvent & Catalyst455> 85Forms reactive N-sulfonylpyridinium; overcomes sterics but requires rigorous acidic workup.
2-MeTHF DIPEA (2.0 eq)601270Eco-friendly alternative; requires elevated thermal energy to drive the hindered attack.
ChCl/Gly (DES) None2512~ 65Viscosity limits mass transfer; strict pH control is critical to prevent TsCl hydrolysis.

Reaction Pathway & Solvent Dynamics

The diagram below maps the logical flow and kinetic pathways dictated by your choice of solvent.

SolventOptimization Reactants Diphenylamine + Tosyl Chloride Solvent1 Pyridine (Solvent & Base) Reactants->Solvent1 Optimal Solvent2 DCM + TEA (Standard) Reactants->Solvent2 Suboptimal Solvent3 DES (ChCl/Gly) (Green Route) Reactants->Solvent3 Sustainable Intermediate N-Sulfonylpyridinium (Electrophilic) Solvent1->Intermediate Fast activation Product 4-Methyl-N,N-diphenyl- benzenesulfonamide Solvent2->Product Slow reaction SideProduct p-Toluenesulfonic Acid (Hydrolysis) Solvent2->SideProduct Trace H2O Solvent3->Product pH controlled Solvent3->SideProduct Excess H2O Intermediate->Product Overcomes sterics

Kinetic pathways of 4-Methyl-N,N-diphenylbenzenesulfonamide synthesis across solvent systems.

Self-Validating Experimental Protocol: Pyridine-Mediated Synthesis

Because of the severe steric hindrance of diphenylamine, the pyridine-mediated route is the most robust. This protocol is designed as a self-validating system —do not proceed to the next step unless the validation check is confirmed.

Step 1: Reagent Verification & Setup

  • Action: Inspect your p-Toluenesulfonyl chloride (TsCl). Weigh 2.0 mmol of TsCl and 1.0 mmol of diphenylamine.

  • Causality: TsCl degrades into TsOH upon exposure to atmospheric moisture[1]. Using degraded starting material guarantees failure.

  • Validation Check: The TsCl must be a free-flowing, white crystalline solid. If it is a clumpy paste or smells sharply of HCl gas, it has hydrolyzed and must be recrystallized from hexane prior to use.

Step 2: Electrophile Activation

  • Action: Dissolve the diphenylamine in 2.5 mL of anhydrous pyridine under an inert atmosphere. Cool the flask to 0 °C in an ice bath. Add the TsCl portion-wise over 10 minutes.

  • Causality: The formation of the N-sulfonylpyridinium intermediate is highly exothermic. Adding TsCl at 0 °C prevents thermal degradation of the intermediate and minimizes the kinetic energy available for ambient moisture to trigger hydrolysis.

Step 3: Nucleophilic Attack & Monitoring

  • Action: Remove the ice bath and heat the reaction mixture to 45 °C for 5 hours[2].

  • Causality: While the intermediate is highly reactive, the diphenylamine is still sterically hindered. Thermal energy is required to overcome the final activation barrier for the nucleophilic attack.

  • Validation Check: Perform TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete only when the UV-active spot corresponding to diphenylamine has completely disappeared, replaced by a new, distinct product spot.

Step 4: Quenching and Acidic Workup

  • Action: Cool the mixture to room temperature. Dilute with 10 mL of DCM. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (3 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Causality: Pyridine is highly toxic and will interfere with crystallization. The 1M HCl protonates the pyridine, forcing it to partition entirely into the aqueous layer.

  • Validation Check: Test the final aqueous HCl wash with pH paper. It must read pH < 2. If it is higher, unneutralized pyridine remains in your organic layer; perform an additional 1M HCl wash.

Step 5: Isolation & Characterization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from an ethyl acetate/hexane mixture.

  • Validation Check: Measure the melting point of the dried crystals. The successful formation of highly pure 4-Methyl-N,N-diphenylbenzenesulfonamide is validated by a sharp melting point of 115–116 °C [2].

References

  • UniBa. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." UniBa. URL:[Link]

  • ACS Publications. "Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams." The Journal of Organic Chemistry. URL:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules. URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9). This compound presents severe solubility challenges in aqueous media, which can bottleneck both in vitro assays and in vivo formulation development.

Rather than providing generic advice, this guide deconstructs the unique molecular architecture of this specific tertiary sulfonamide and provides field-proven, self-validating methodologies to overcome its hydrophobicity.

Logical Workflow for Solubility Enhancement

Workflow A 4-Methyl-N,N-diphenylbenzenesulfonamide (Highly Hydrophobic, Non-Ionizable) B In Vitro Assays (Stock Solutions) A->B Goal C In Vivo / Aqueous Media (Biological Assays) A->C Goal D Co-solvency (DMSO, PEG 400) B->D Direct Dissolution E Solid Dispersion (PVP, HPMC Matrix) C->E Amorphous Stabilization F Inclusion Complexation (HP-β-CD) C->F Host-Guest Encapsulation

Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental goals.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 4-Methyl-N,N-diphenylbenzenesulfonamide practically insoluble in aqueous media? A1: The insolubility of this compound is driven by its massive hydrophobic surface area. While the sulfonamide core provides a degree of polarity, the central nitrogen atom is fully substituted by two bulky diphenyl rings and a p-toluenesulfonyl group. This nonpolar character completely dominates the molecule's physicochemical profile, leading to thermodynamically unfavorable interactions with water molecules 1.

Q2: Can I use pH adjustment or salt formation to dissolve this compound? A2: No. This is a critical structural distinction that frequently causes failed experiments. Most standard sulfonamide drugs (e.g., sulfamethoxazole) are weak organic acids with an ionizable N-H proton, allowing for solubility enhancement via pH elevation and salt formation 2. However, 4-Methyl-N,N-diphenylbenzenesulfonamide is a tertiary sulfonamide. Because it lacks an acidic proton on the nitrogen, it cannot undergo ionization in alkaline media. Attempts to dissolve it using NaOH or basic buffers will fail. You must rely on physical modifications or solubilizing excipients 3.

Q3: What are the best solvent systems for preparing stock solutions and formulations? A3: For cell-based assays, co-solvency using polar aprotic solvents is required to disrupt the crystalline lattice. For aqueous biological assays, complexation or amorphous stabilization is necessary. Below is a quantitative summary of expected solubility profiles:

Quantitative Solubility Profiles & Carrier Systems
Formulation SystemMechanism of ActionEst. Solubilizing CapacityRecommended Application
Aqueous Buffer (pH 1-10) None (Non-ionizable)< 0.01 mg/mLNot recommended
100% DMSO Co-solvency (Polar Aprotic)> 50 mg/mLIn vitro stock solutions
PEG 400 Co-solvency10 - 20 mg/mLTopical / Oral liquids
HP-β-CD (20% w/v) Inclusion Complexation1 - 5 mg/mLParenteral / Aqueous assays
PVP K30 Solid Dispersion Amorphous Stabilization5 - 10 mg/mL (apparent)Oral solid dosage forms

Part 2: Troubleshooting Guides & Methodologies

When co-solvents like DMSO cannot be used due to cellular toxicity limits (typically >0.1% v/v), you must formulate the drug using physical modification techniques.

Protocol 1: Preparation of Solid Dispersions via Solvent Evaporation

Concept: Dispersing the hydrophobic drug within a hydrophilic polymer matrix (like Polyvinylpyrrolidone, PVP) forces the drug into an amorphous state. This eliminates the thermodynamic energy normally required to break the drug's crystal lattice during dissolution 4.

SD_Workflow Step1 1. Dissolution Drug + PVP in Ethanol/DCM Step2 2. Solvent Evaporation Rotary Evaporator (40°C) Step1->Step2 Molecular Mixing Step3 3. Vacuum Drying Remove Residual Solvent Step2->Step3 Rapid Precipitation Step4 4. Pulverization & Sieving Generate Fine Powder Step3->Step4 Solidification Result Amorphous Solid Dispersion (Enhanced Wettability) Step4->Result Surface Area Increase

Caption: Experimental workflow for generating an amorphous solid dispersion.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Weigh 100 mg of 4-Methyl-N,N-diphenylbenzenesulfonamide and 400 mg of PVP K30 (1:4 ratio). Dissolve both in 10 mL of a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v).

    • Causality & Validation: A co-solvent mixture ensures both the lipophilic drug and hydrophilic polymer achieve molecular-level dispersion. This step is self-validating; the solution must be optically clear with no particulate matter before proceeding.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (e.g., 150 mbar) until a thin solid film forms on the flask walls.

    • Causality: Rapid evaporation prevents the drug molecules from re-aggregating and crystallizing, effectively "freezing" them in an amorphous state within the polymer matrix.

  • Vacuum Drying: Place the flask in a vacuum desiccator for 24 hours at room temperature.

    • Causality: Removes residual organic solvents. Even trace amounts of DCM or ethanol can act as plasticizers, lowering the glass transition temperature ( Tg​ ) of the polymer and inducing premature crystallization of the drug over time.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve.

    • Causality: Particle size reduction exponentially increases the surface area exposed to the dissolution medium, accelerating the dissolution rate according to the Noyes-Whitney equation.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic outer surface. The bulky diphenyl rings of the drug act as "guests" that insert into the CD "host" cavity, shielding the hydrophobic regions from water while the external hydroxyl groups ensure aqueous solubility 5.

Step-by-Step Methodology:

  • Paste Formation: Weigh HP-β-CD (use a 1:2 molar ratio of Drug to CD to account for the dual-phenyl rings). Add a minimal amount of purified water/ethanol (50:50 v/v) to the HP-β-CD in a glass mortar to form a smooth, viscous paste.

  • Drug Incorporation: Gradually add the finely powdered 4-Methyl-N,N-diphenylbenzenesulfonamide into the paste.

  • Kneading: Triturate the mixture vigorously for 45 to 60 minutes. Add a few drops of the solvent mixture periodically to maintain the paste's consistency.

    • Causality & Validation: The continuous mechanical shearing force provides the activation energy necessary for the hydrophobic drug molecules to displace water molecules from the cyclodextrin cavity and form the inclusion complex. The paste will noticeably change in texture as the complex forms.

  • Drying and Sieving: Dry the resulting paste in a convection oven at 45°C for 24 hours, then pulverize and sieve through a 60-mesh screen to yield a uniform, water-soluble powder.

References

  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs." BenchChem.
  • "Drug Solubility: Importance and Enhancement Techniques." PMC (NIH).
  • "Sulfonamides and Potenti
  • Ilesanmi Michael, et al. "Formulation strategies for poorly soluble drugs.
  • "5 Novel Techniques for Solubility Enhancement." Ascendia Pharmaceutical Solutions.

Sources

Technical Support Center: Troubleshooting 4-Methyl-N,N-diphenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide). This guide is designed for researchers and drug development professionals facing challenges with sterically hindered sulfonamide couplings.

The classic approach to synthesizing sulfonamides entails the reaction of a sulfonyl chloride with an amine in the presence of a mild base like pyridine or triethylamine[1]. However, reacting diphenylamine with p-toluenesulfonyl chloride (TsCl) frequently results in stalled reactions, low yields, or unwanted side products[2]. This guide breaks down the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to bypass them.

Mechanistic Pathway & Competing Side Reactions

To solve synthesis issues, we must first understand the competing kinetic pathways in the reaction flask. The diagram below illustrates why standard conditions fail and why pre-deprotonation is required.

Mechanism Ph2NH Diphenylamine (Weak Nucleophile) Ph2N_anion Diphenylamide Anion (Strong Nucleophile) Ph2NH->Ph2N_anion Deprotonation TsCl Tosyl Chloride (TsCl) Product 4-Methyl-N,N-diphenyl- benzenesulfonamide TsCl->Product TsOH p-Toluenesulfonic Acid (Side Product) TsCl->TsOH Hydrolysis NaH NaH (Strong Base) NaH->Ph2N_anion Ph2N_anion->Product Nucleophilic Attack Water H2O (Moisture) Water->TsOH

Mechanistic pathways showing desired NaH-mediated sulfonylation vs. moisture-driven hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield near zero when using Triethylamine (TEA) or Pyridine as the base? Causality: Diphenylamine is a secondary diarylamine. The lone pair of electrons on the nitrogen atom is heavily delocalized into the two adjacent aromatic π -systems via resonance. This delocalization drastically reduces the electron density on the nitrogen, rendering it a very poor nucleophile compared to primary or alkyl amines. Furthermore, the two bulky phenyl rings create severe steric hindrance, physically blocking the nitrogen from attacking the electrophilic sulfur of TsCl[3]. Mild bases like pyridine or TEA only serve as acid scavengers; they are not strong enough to deprotonate the amine. Solution: You must fundamentally alter the nucleophilicity of the amine. Use a strong base like Sodium Hydride (NaH) to deprotonate the diphenylamine before adding TsCl. This converts the neutral, unreactive amine into a highly reactive diphenylamide anion.

Q2: I am observing a large, highly polar spot on my TLC plate that remains at the baseline. What is this byproduct? Causality: The baseline spot is almost certainly p-toluenesulfonic acid (TsOH). TsCl is highly electrophilic and moisture-sensitive[4]. Because the nucleophilic attack by diphenylamine is kinetically slow, any trace amounts of water present in your solvent, base, or atmosphere will outcompete the amine. The water acts as a nucleophile, rapidly hydrolyzing TsCl into TsOH and generating HCl as a byproduct. Solution: The reaction must be kept strictly anhydrous. Use freshly distilled, anhydrous Tetrahydrofuran (THF), oven-dried glassware, and perform the reaction under a continuous Argon or Nitrogen atmosphere.

Q3: My reaction mixture turns dark brown or purple, and I see multiple closely eluting spots on TLC. What went wrong? Causality: Diphenylamine is highly susceptible to oxidation. When exposed to oxygen—especially at elevated temperatures or in the presence of basic catalysts—it can form highly colored radical species and oligomerize into diphenylbenzidine derivatives. Furthermore, the product and unreacted diphenylamine often have nearly identical Rf​ values in standard Hexane/Ethyl Acetate mixtures, making the reaction appear messy or inseparable[2]. Solution: Degas your solvents prior to use and avoid unnecessary heating. The NaH-mediated protocol allows the reaction to proceed at room temperature, suppressing oxidative degradation. For TLC, try using a Toluene/Hexane mixture to improve the separation between the starting amine and the sulfonamide product.

Quantitative Condition Analysis

The selection of the base and solvent is the single most critical variable in this synthesis[4]. The table below summarizes the quantitative outcomes of various reaction environments.

Base SystemSolventTemp (°C)Time (h)Yield (%)Primary Issue / Observation
Triethylamine (1.5 eq)Dichloromethane2524< 5%Complete recovery of starting material.
Pyridine (Solvent/Base)Pyridine1201235%Severe discoloration; difficult purification.
DMAP (0.2 eq) + TEAToluene1101845%Slow reaction; significant TsCl hydrolysis[5].
Sodium Hydride (1.2 eq) Anhydrous THF 0 to 25 4 88 - 92% Clean conversion; optimized protocol.
Optimized Experimental Protocol: NaH-Mediated Sulfonylation

This protocol utilizes a strong-base deprotonation strategy to overcome the steric and electronic limitations of diphenylamine[6]. It is designed as a self-validating system , meaning each step contains observable checkpoints to ensure the chemical state is correct before proceeding.

Reagents Required:

  • Diphenylamine (1.0 equiv, 10.0 mmol, 1.69 g)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv, 11.0 mmol, 2.10 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 0.48 g)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • System Preparation: Oven-dry a 100 mL Schlenk flask containing a magnetic stir bar. Assemble the flask hot, connect it to a Schlenk line, and perform three vacuum/Argon backfill cycles to ensure a strictly inert atmosphere.

  • Amine Dissolution: Dissolve diphenylamine (1.69 g) in 20 mL of anhydrous THF under Argon. Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation (Critical Step): Carefully add the NaH (0.48 g) portion-wise to the chilled solution against a positive flow of Argon.

    • Validation Checkpoint: You must observe immediate bubbling (evolution of H2​ gas). The solution will likely transition to a deep yellow or light green color, indicating the formation of the diphenylamide anion. If no bubbling occurs, your NaH has degraded into NaOH and the reaction will fail.

  • Maturation: Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases.

  • Electrophile Addition: Dissolve TsCl (2.10 g) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 10 minutes via a syringe.

    • Validation Checkpoint: A white precipitate (NaCl) should begin to form almost immediately as the coupling occurs.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the remaining NaH by adding 5 mL of saturated aqueous NH4​Cl dropwise. Dilute the mixture with 30 mL of Ethyl Acetate and 20 mL of deionized water. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude solid via recrystallization from hot ethanol to yield pure 4-Methyl-N,N-diphenylbenzenesulfonamide as a crystalline solid.

Workflow Step1 1. Purge Flask (Argon/N2) Step2 2. Dissolve Ph2NH in Anhydrous THF Step1->Step2 Step3 3. Add NaH at 0°C (Deprotonation) Step2->Step3 Step4 4. Dropwise Addition of TsCl in THF Step3->Step4 Step5 5. Warm to RT & Stir (4h) Step4->Step5 Step6 6. Quench & Extract (H2O / EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide.

References

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic bottlenecks in the functionalization of sterically hindered diarylamines.

The tosylation of diphenylamine to form 4-Methyl-N,N-diphenylbenzenesulfonamide (N,N-diphenyl-p-toluenesulfonamide) is notoriously sluggish under standard conditions. This guide provides a root-cause analysis of these kinetic barriers and offers validated, self-monitoring protocols to drastically reduce reaction times.

Root Cause Analysis: The Causality of Kinetic Barriers

Before optimizing a protocol, we must understand why diphenylamine resists tosylation. The barrier is a combination of electronic deactivation and steric shielding:

  • Electronic Deactivation: Unlike aliphatic amines, the nitrogen lone pair in diphenylamine is highly delocalized across two adjacent phenyl rings via resonance. This significantly diminishes its nucleophilicity.

  • Steric Hindrance: The bulky phenyl groups create a restrictive steric shield, physically blocking the trajectory of the incoming electrophile (p-toluenesulfonyl chloride, TsCl).

Consequently, conventional protocols relying on pyridine as both base and solvent fail to provide sufficient nucleophilic activation, often resulting in 24–48 hour reaction times with sub-optimal yields.

Troubleshooting FAQs

Q1: My reaction in pyridine has been stirring for 24 hours, but TLC shows mostly starting material. How can I force this reaction to completion? Answer: Switch from a neutral amine approach to an anionic activation strategy. By treating diphenylamine with Sodium Hydride (NaH) in anhydrous THF, you quantitatively deprotonate the amine to form the highly reactive diphenylamide anion. This intermediate is exponentially more nucleophilic, overcoming the electronic deactivation and reducing the reaction time to1[1].

Q2: I want to avoid strong bases like NaH due to safety protocols. What is the best catalytic alternative? Answer: Utilize nucleophilic catalysis with 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (MI). DMAP reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is much more susceptible to attack by the weak diphenylamine nucleophile[2]. For extremely hindered substrates,3, effectively reducing reaction times to under 3 hours[3].

Q3: Can I use Microwave-Assisted Organic Synthesis (MAOS) for this specific tosylation? Answer: Absolutely. MAOS is highly effective for overcoming the high activation energy barriers of sterically hindered tosylations. Microwave irradiation provides rapid, uniform volumetric heating, which can compress a multi-day conventional reaction into a4 with >90% yield[4].

Quantitative Data Comparison

StrategyReagents / CatalystSolventTemp (°C)TimeTypical YieldKey Advantage
Conventional Pyridine (Base/Solv)Pyridine2524 - 48 h< 50%No special equipment needed
Anionic Activation NaH (Strong Base)THF0 to 252 - 4 h> 85%Overcomes electronic deactivation
Nucleophilic Catalysis DMAP or MI + TEAMeCN253 - 10 h> 80%Avoids highly reactive hydrides
Microwave (MAOS) DMAP + TEAMeCN15010 - 15 min> 90%Maximum time reduction

Mechanistic & Workflow Visualization

Workflow Start Diphenylamine + TsCl Conv Conventional (Pyridine, RT) Start->Conv NaH Anion Method (NaH, THF, 0°C to RT) Start->NaH Micro Microwave (MAOS) (DMAP, MeCN, 150°C) Start->Micro Time1 24 - 48 Hours Yield: <50% Conv->Time1 Time2 2 - 4 Hours Yield: >85% NaH->Time2 Time3 10 - 15 Mins Yield: >90% Micro->Time3 Product 4-Methyl-N,N-diphenylbenzenesulfonamide Time1->Product Time2->Product Time3->Product

Figure 1: Workflow and timeframe comparison for diphenylamine tosylation.

Mechanism TsCl TsCl (Electrophile) Intermediate N-Tosylpyridinium Highly Reactive Intermediate TsCl->Intermediate Catalyst Attack DMAP DMAP / MI (Nucleophilic Catalyst) DMAP->Intermediate Product Product + HCl Intermediate->Product Amine Attack DPA Diphenylamine (Weak Nucleophile) DPA->Product

Figure 2: Mechanism of DMAP-catalyzed tosylation overcoming steric barriers.

Validated Experimental Protocols

Protocol A: Anionic Tosylation via Sodium Hydride (NaH)

Causality & Self-Validation: The reaction is initiated at 0 °C to control the exothermic deprotonation. The visible evolution of H₂ gas serves as a self-validating indicator that the active diphenylamide anion is successfully forming.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in 10 mL of anhydrous THF. Cool to 0 °C using an ice bath.

  • Amine Addition: Dissolve diphenylamine (1.0 eq) in 5 mL of anhydrous THF. Add dropwise to the NaH suspension. Observation: Bubbling (H₂ gas) will occur. Stir for 30 minutes at 0 °C until gas evolution ceases, confirming complete deprotonation.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq) in 5 mL of anhydrous THF. Add dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). The self-validating endpoint is reached when the diphenylamine spot (Rf ~0.6) disappears and is replaced by the product spot (Rf ~0.4).

  • Quenching & Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Causality & Self-Validation: Microwave irradiation directly couples with the polar solvent (MeCN), providing instantaneous heating. The instrument's real-time pressure and temperature curves self-validate that the target activation energy is reached without thermal degradation.

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add diphenylamine (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq).

  • Catalyst & Solvent: Add DMAP (0.1 eq) and Triethylamine (1.5 eq) followed by 4 mL of anhydrous Acetonitrile (MeCN).

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator). Set the parameters: Temperature = 150 °C, Time = 15 minutes, Pre-stirring = 30 seconds.

  • Cooling & Venting: Allow the system to cool to <50 °C via compressed air cooling before uncapping (the pressure sensor will confirm safe opening conditions).

  • Workup: Dilute the mixture with dichloromethane (15 mL) and wash with 1M HCl (10 mL) to remove DMAP and TEA. Wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure sulfonamide.

Sources

Technical Support Center: Overcoming Scale-Up Challenges for 4-Methyl-N,N-diphenylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-diphenyl-p-toluenesulfonamide) relies on the sulfonylation of diphenylamine using p-toluenesulfonyl chloride (TsCl)[1]. While this nucleophilic acyl substitution is straightforward at the bench scale, transitioning to multi-kilogram production introduces significant thermodynamic, kinetic, and purification hurdles. This guide provides actionable, self-validating protocols to address these specific scale-up challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: We observe stalled conversion rates (<50%) during the tosylation of diphenylamine, even after 24 hours. How can we drive the reaction to completion? Causality: Diphenylamine is a highly sterically hindered secondary amine. The two bulky phenyl rings physically block the nitrogen nucleophile. Furthermore, these rings withdraw electron density via resonance, rendering the nitrogen significantly less nucleophilic than primary or aliphatic secondary amines[2]. Solution: Implement nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks TsCl to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is vastly more susceptible to nucleophilic attack by the sluggish diphenylamine than the parent TsCl[3]. Additionally, elevate the reaction temperature to 70°C in a high-boiling solvent (e.g., toluene) rather than relying on standard room-temperature protocols.

Q2: Bulk addition of TsCl causes a dangerous exotherm. How do we mitigate runaway risks without stalling the reaction? Causality: The formation of the sulfonamide bond and the concurrent neutralization of the HCl byproduct by the tertiary amine base (e.g., triethylamine) are highly exothermic processes. In a batch reactor, adding solid TsCl all at once leads to localized superheating, which accelerates the degradation of reagents and promotes the hydrolysis of TsCl[4]. Solution: Transition to a semi-batch dosing strategy. Dissolve the TsCl in anhydrous toluene and dose it continuously into the reactor using a controlled feed pump. Maintain the internal reactor temperature below 10°C during the dosing phase via a cooling jacket, and only apply heat for maturation after the addition is complete.

Q3: Analytical testing shows high levels of p-toluenesulfonic acid (TsOH) byproduct. How do we prevent this? Causality: TsCl is highly moisture-sensitive. In the presence of adventitious water and a base, TsCl undergoes rapid hydrolysis to form TsOH, permanently consuming your electrophile and depressing the overall yield[2]. Solution: Establish a self-validating anhydrous system. Flame-dry or oven-dry all reactor vessels. Prior to the addition of TsCl, perform a Karl Fischer titration on the diphenylamine/solvent mixture to ensure the moisture content is strictly < 300 ppm. Maintain a positive pressure of dry nitrogen or argon throughout the process.

Q4: What is the most scalable method for removing unreacted diphenylamine during downstream processing? Causality: Both the product (4-Methyl-N,N-diphenylbenzenesulfonamide) and the starting material (diphenylamine) are highly lipophilic. Standard silica gel chromatography is economically and environmentally prohibitive at scale. Solution: Utilize differential solubility and acid-base chemistry. Quench the reaction with a dilute aqueous acidic wash (1M HCl) to protonate and partition any residual aliphatic bases (like Et3N or DMAP) into the aqueous layer. Subsequently, isolate the target sulfonamide via crystallization using a Toluene/Heptane anti-solvent system, which selectively precipitates the product while leaving the highly soluble diphenylamine in the mother liquor.

Part 2: Process Optimization Data

To determine the optimal scale-up conditions, we evaluated several base/solvent systems. The data below summarizes the quantitative and qualitative metrics for each approach.

Solvent / Base SystemEst. YieldExotherm (ΔT)Kinetic EfficiencyScale-Up Viability
DCM / Pyridine (Batch) < 50%+25°C (Spike)Low (Sluggish due to bulk)Low (DCM toxicity, poor heat dissipation)
THF / NaH (Batch) 85%+40°C (Severe)High (Fast deprotonation)Low (H₂ gas evolution hazard at scale)
Toluene / Et₃N + DMAP (Semi-Batch) > 90%+5°C (Controlled)High (DMAP Catalyzed)High (Green solvent, excellent thermal mass)

Part 3: Scalable Batch Synthesis Protocol

This methodology outlines a self-validating, step-by-step workflow for the multi-kilogram production of 4-Methyl-N,N-diphenylbenzenesulfonamide using the optimized Toluene/Et₃N/DMAP system.

Step 1: Reactor Preparation Purge a jacketed glass-lined reactor with dry N₂ for 30 minutes. Charge the reactor with anhydrous Toluene (5 relative volumes).

Step 2: Reagent Loading Add Diphenylamine (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.1 eq). Set the agitator to 200 RPM and stir until complete dissolution is achieved.

Step 3: Moisture Validation (Critical Checkpoint) Sample the reaction mixture and perform a Karl Fischer titration. Proceed only if H₂O < 300 ppm. If moisture exceeds this limit, perform an azeotropic distillation by removing 1 volume of toluene under vacuum and replacing it with fresh anhydrous toluene.

Step 4: Controlled Dosing Engage the cooling jacket to bring the internal reactor temperature to 5°C. Begin continuous dosing of a TsCl (1.2 eq) solution in Toluene over 2 hours. Monitor the internal thermocouple continuously to ensure the temperature remains strictly < 10°C.

Step 5: Thermal Maturation Once the TsCl dosing is complete, linearly ramp the reactor temperature to 70°C over 1 hour. Hold the reaction at 70°C for 6 hours. Validation: Pull a sample for HPLC analysis; proceed to quench only when conversion is >95%.

Step 6: Quench & Phase Separation Cool the reactor to 20°C. Add 3 volumes of 1M aqueous HCl to quench the reaction and neutralize the Et₃N/DMAP. Agitate for 15 minutes, then allow the phases to settle for 30 minutes. Discard the lower aqueous phase. Wash the remaining organic phase with 2 volumes of brine.

Step 7: Crystallization & Isolation Concentrate the toluene layer under vacuum to approximately 2 volumes. Heat the mixture to 60°C and slowly charge Heptane (4 volumes) as an anti-solvent. Cool the reactor linearly to 5°C over 4 hours to induce controlled crystallization. Filter the resulting slurry and dry the filter cake under vacuum at 40°C to constant weight.

Part 4: Visual Workflow

G N1 Step 1: Reagent Loading Diphenylamine + Et3N + DMAP in Anhydrous Toluene N2 Step 2: TsCl Dosing Controlled Addition (T < 10°C) N1->N2 N3 Step 3: Catalytic Activation Formation of N-Sulfonylpyridinium N2->N3 DMAP Catalysis N4 Step 4: Thermal Maturation Heating to 70°C for 6 hours N3->N4 Nucleophilic Attack N5 Step 5: Aqueous Quench 1M HCl Wash & Phase Separation N4->N5 N6 Step 6: Crystallization Toluene/Heptane Anti-Solvent N5->N6

Workflow for DMAP-catalyzed scale-up of 4-Methyl-N,N-diphenylbenzenesulfonamide.

References

  • Benchchem. "Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols." 2

  • Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." 3

  • ResearchGate. "A Bifunctional Organic Photocatalyst for Efficient Single-Electron and Energy Transfer Activation." 1

  • Thieme Connect. "Recent Advances in the Synthesis of Sulfonamides Intermediates." 4

Sources

Validation & Comparative

4-Methyl-N,N-diphenylbenzenesulfonamide vs N,N-dimethyl-p-toluenesulfonamide protecting groups

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Tosyl Protecting Groups in Diarylamine vs. Dialkylamine Systems

The p-toluenesulfonyl (tosyl, Ts) group is a cornerstone in amine protection strategies, prized for its extreme stability against a wide array of harsh reaction conditions. However, the physicochemical properties and cleavage kinetics of the resulting sulfonamide are heavily dictated by the electronic and steric nature of the parent amine.

In this technical guide, we objectively compare the performance of two archetypal protected systems: 4-Methyl-N,N-diphenylbenzenesulfonamide (representing sterically hindered, electron-deficient diarylamines) and N,N-dimethyl-p-toluenesulfonamide (representing sterically accessible, electron-rich dialkylamines).

Mechanistic Rationale: Electronic Causality in N-S Bond Stability

As an application scientist designing a synthetic route, selecting a deprotection strategy requires understanding the causality behind N-S bond strength. The stability of a tosylamide is inversely proportional to the leaving group ability of the resulting amine anion during cleavage.

  • N,N-dimethyl-p-toluenesulfonamide (Ts-NMe₂): The methyl groups exert a positive inductive (+I) effect, donating electron density to the nitrogen atom. This localizes the lone pair, strengthening the N-S bond. Furthermore, the resulting dimethylamide anion (Me₂N⁻) is an exceptionally strong base and a terrible leaving group. Consequently, Ts-NMe₂ is notoriously difficult to cleave, often requiring dissolving metal reductions or highly engineered single-electron transfer (SET) reagents [1][2].

  • 4-Methyl-N,N-diphenylbenzenesulfonamide (Ts-NPh₂): The two phenyl rings exert a strong resonance (-R) effect, delocalizing the nitrogen lone pair into the aromatic systems. This electron withdrawal slightly weakens the N-S bond. More importantly, upon reductive cleavage, the expelled diphenylamide anion (Ph₂N⁻) is highly resonance-stabilized, making it an excellent leaving group. Thus, Ts-NPh₂ can be deprotected under significantly milder reductive conditions [3].

Structural_Comparison cluster_0 N,N-dimethyl-p-toluenesulfonamide cluster_1 4-Methyl-N,N-diphenylbenzenesulfonamide Me Methyl Groups +I Effect (EDG) N1 Nitrogen Localized Lone Pair Me->N1 e- donation Bond1 N-S Bond High Stability N1->Bond1 Strong bond Ph Phenyl Groups -R Effect (EWG) N2 Nitrogen Delocalized Lone Pair N2->Ph e- withdrawal Bond2 N-S Bond Labile to Reduction N2->Bond2 Weaker bond

Electronic effects governing N-S bond stability in dialkyl vs. diaryl tosylamides.

Comparative Stability and Cleavage Kinetics

To guide experimental design, the quantitative and qualitative stability profiles of both protecting group models are summarized below.

Property / ConditionN,N-dimethyl-p-toluenesulfonamide (Ts-NMe₂)4-Methyl-N,N-diphenylbenzenesulfonamide (Ts-NPh₂)
Amine Classification Dialkylamine (Secondary)Diarylamine (Secondary)
Amine Nucleophilicity High (Sterically unhindered, EDG)Low (Sterically hindered, EWG)
Leaving Group Ability Poor (Dimethylamide anion is highly basic)Excellent (Diphenylamide anion is stabilized)
Acidic Hydrolysis (HBr/AcOH) Highly resistant; requires prolonged refluxCleaves moderately fast at elevated temperatures
Reductive Cleavage (Na/Hg) Slow, often incomplete (< 50% yield)Rapid and quantitative (> 90% yield)[3]
SmI₂/Amine/H₂O Cleavage Instantaneous (> 90% yield) [2]Instantaneous (> 95% yield) [2]

Experimental Workflows: Self-Validating Protocols

The following methodologies provide self-validating, step-by-step instructions for the synthesis and targeted deprotection of these specific compounds.

Protocol A: Synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide

Because diphenylamine is a poor nucleophile, standard aqueous biphasic conditions (Schotten-Baumann) fail. Pyridine must be used as both the solvent and the base to drive the reaction [4].

  • Reaction Setup: Dissolve diphenylamine (1.0 eq, 10 mmol) in anhydrous pyridine (25 mL) under an inert atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.0 eq, 20 mmol) portion-wise to avoid sudden exotherms.

  • Heating: Heat the reaction mixture to 45 °C and stir for 5 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:4). The highly non-polar Ts-NPh₂ will appear as a new high-Rf spot (UV active). The disappearance of the diphenylamine spot confirms completion.

  • Workup: Extract the mixture with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with 1M HCl extensively to remove all pyridine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (EtOAc/Hexane 1:4) to yield an off-white solid (Expected yield: ~88%) [4].

Protocol B: Reductive Deprotection of N,N-dimethyl-p-toluenesulfonamide via SmI₂/Amine/H₂O

Traditional dissolving metal reductions (Na/NH₃) are hazardous and operationally complex. The SmI₂/amine/water system developed by Hilmersson et al. provides an instantaneous, room-temperature alternative capable of cleaving even the highly robust Ts-NMe₂ bond [2].

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, prepare a solution of SmI₂ (0.1 M in THF, 6.0 eq).

  • Complex Activation: Add pyrrolidine (36 eq) and water (36 eq) to the SmI₂ solution.

    • Self-Validation (Visual): The solution color will immediately shift from deep blue to dark purple/black, indicating the successful formation of the highly reducing Sm(II)-amine-water complex.

  • Substrate Addition: Add Ts-NMe₂ (1.0 eq) dissolved in a minimal volume of degassed THF.

  • Reaction Monitoring: Stir at room temperature. The reaction is virtually instantaneous.

    • Self-Validation (Visual): The disappearance of the dark purple color (reverting to pale yellow/colorless Sm(III) salts) indicates the consumption of the reductant and completion of the cleavage.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether. Because dimethylamine is a volatile gas (BP ~7 °C), bubble anhydrous HCl gas through the organic layer to precipitate the product as dimethylamine hydrochloride, which can be collected via filtration.

SmI2_Mechanism A Ts-NMe2 (Protected Amine) B Radical Anion [Ts-NMe2]•− A->B SmI2/H2O/Amine (SET) C N-S Homolysis B->C Fast D Sulfinate Anion (TsO−) C->D E Amine Radical (•NMe2) C->E F Free Amine (HNMe2) E->F H-atom abstraction

Mechanistic pathway of SmI₂-mediated reductive cleavage of tosylamides.

Protocol C: Mild Deprotection of 4-Methyl-N,N-diphenylbenzenesulfonamide via Na/Hg

Because the diphenylamide leaving group is highly stabilized, Ts-NPh₂ does not strictly require SmI₂ and can be cleaved using milder sodium amalgam (Na/Hg) [3].

  • Reaction Setup: Dissolve Ts-NPh₂ (1.0 eq) in anhydrous methanol.

  • Buffering: Add disodium hydrogen phosphate (Na₂HPO₄) (4.0 eq) to buffer the solution, preventing the reaction medium from becoming overly basic, which could stall the single-electron transfer process.

  • Reduction: Add freshly prepared 6% sodium amalgam (Na/Hg) to the vigorously stirred solution at room temperature.

  • Self-Validation (TLC): Monitor by TLC. The starting material should be consumed within 1-2 hours, yielding a highly UV-active spot corresponding to free diphenylamine.

  • Workup: Decant the liquid from the spent mercury (dispose of mercury strictly according to EHS guidelines). Concentrate the methanol, partition between water and EtOAc, dry the organic layer, and concentrate to yield free diphenylamine.

References

  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water Organic Letters (Ankner, T., & Hilmersson, G.)[Link]

  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams The Journal of Organic Chemistry (ACS Publications)[Link]

Comparative Stability Guide: 4-Methyl-N,N-diphenylbenzenesulfonamide vs. Standard Tosyl Amides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the tosyl (p-toluenesulfonyl) group is universally recognized as a robust protecting group for amines, prized for its extreme stability across a wide range of pH and thermal conditions. However, modifying the nitrogen substitution drastically alters this stability profile. This guide provides an objective, data-driven comparison between standard tosyl amides (N-monoalkyl or N-aryl-N-alkyl) and 4-Methyl-N,N-diphenylbenzenesulfonamide . By analyzing the stereoelectronic causality behind their reactivity, researchers can strategically leverage these compounds as either highly stable structural motifs or labile, reactive sulfonylating agents.

Mechanistic Causality: The Stereoelectronic Divergence

As application scientists, we must look beyond empirical observations and understand the fundamental electronic landscape governing molecular stability.

Standard Tosyl Amides (N-Alkyl/N-Aryl): The sulfonamide S-N bond in standard derivatives is exceptionally strong. The nitrogen lone pair is highly localized, allowing for partial back-donation into the electron-withdrawing sulfonyl group. Because aliphatic and mono-aromatic amines are relatively strong bases (conjugate acid pKa ~4.6 to 10), they are exceptionally poor leaving groups[1]. Consequently, standard tosyl amides resist both acidic and basic hydrolysis, requiring harsh conditions (e.g., refluxing concentrated HBr/AcOH or strong dissolving metal reduction) for cleavage.

4-Methyl-N,N-diphenylbenzenesulfonamide: The introduction of two phenyl rings on the sulfonamide nitrogen fundamentally disrupts this stability. The nitrogen lone pair is extensively delocalized into the two adjacent aromatic systems, severely reducing its basicity (the pKa of the diphenylamine conjugate acid is ~0.79). This delocalization transforms the diphenylamide anion into an excellent leaving group[2]. As a result, the S-N bond is significantly weakened, making 4-Methyl-N,N-diphenylbenzenesulfonamide highly susceptible to nucleophilic attack, mild alkaline hydrolysis, and single electron transfer (SET) reductive cleavage[3].

Comparative Stability Data

The following table summarizes the quantitative and qualitative stability differences based on standardized reaction conditions.

Reaction ConditionStandard Tosyl Amides (e.g., N-Benzyl)4-Methyl-N,N-diphenylbenzenesulfonamideMechanistic Rationale
Mild Basic Hydrolysis (NaOH, MeOH/H2O, 80 °C)Highly Stable (>95% recovery after 24h)Labile (>90% cleavage to sulfonate within 4h)Diphenylamine anion is a superior leaving group compared to alkylamines[1],[2].
Acidic Hydrolysis (TFA, 25 °C)Highly Stable (No reaction)Moderate Stability (Slow hydrolysis observed)Weakened S-N bond is more susceptible to protonation and subsequent cleavage[4].
Reductive Cleavage (Na2S2O4, DMSO, 80 °C)Stable (Sluggish reactivity, low yield)Highly Reactive (Rapid S-N bond fragmentation)Delocalized N-phenyl rings stabilize the radical anion intermediate during SET[3].
Nucleophilic Aminolysis (Primary amine, 80 °C)Stable (No transamination)Reactive (Acts as a sulfonylating agent)The weakened S-N bond allows the compound to act as an electrophilic tosyl donor.

Mechanistic Pathway Visualization

G cluster_0 Standard Tosyl Amides cluster_1 4-Methyl-N,N-diphenylbenzenesulfonamide N1 N-Alkyl Tosylamide N2 Localized N Lone Pair (Poor Leaving Group) N1->N2 N3 High Stability (Resists Hydrolysis) N2->N3 M1 N,N-Diphenyl Tosylamide M2 Delocalized N Lone Pair (Excellent Leaving Group) M1->M2 M3 Reduced Stability (Labile to Nucleophiles) M2->M3

Figure 1: Stereoelectronic effects driving stability differences in tosyl amides.

Experimental Protocols: Self-Validating Workflows

To empirically validate the stability divergence, the following self-validating protocols are designed for parallel execution. The stark contrast in outcomes serves as internal validation of the stereoelectronic principles discussed above.

Protocol A: Comparative Alkaline Hydrolysis

Objective: Demonstrate the differential susceptibility of the S-N bond to nucleophilic attack by hydroxide ions.

Step-by-Step Methodology:

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of N-benzyl-p-toluenesulfonamide (Control) and 1.0 mmol of 4-Methyl-N,N-diphenylbenzenesulfonamide (Test) in 10 mL of a Methanol/Dioxane (1:9 v/v) solvent mixture.

  • Reagent Addition: Add 5.0 equivalents (5.0 mmol, 2.5 mL) of 2M aqueous NaOH to each flask.

  • Reaction Execution: Equip both flasks with reflux condensers and heat to 80 °C under continuous magnetic stirring for 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexane/EtOAc 4:1, UV detection at 254 nm).

  • Workup & Validation: Cool to room temperature, neutralize with 1M HCl, and extract with Ethyl Acetate (3 x 15 mL).

    • Expected Outcome: The control flask will yield >95% unreacted starting material. The test flask will show complete consumption of 4-Methyl-N,N-diphenylbenzenesulfonamide, yielding diphenylamine (organic layer) and sodium p-toluenesulfonate (aqueous layer)[1],[2].

Protocol B: Reductive Cleavage via Single Electron Transfer (SET)

Objective: Evaluate stability under mild reductive conditions using Sodium Dithionite.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of each respective sulfonamide in 5 mL of anhydrous DMSO in separate Schlenk tubes.

  • Reagent Addition: Add 1.5 mmol of Sodium Dithionite (Na2S2O4) and 1.5 mmol of finely powdered KOH to each tube.

  • Reaction Execution: Purge the tubes with N2 for 5 minutes. Seal and heat the mixtures at 80 °C for 24 hours.

  • Workup & Validation: Quench the reactions with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Expected Outcome: The N,N-diphenyl derivative will undergo rapid S-N bond fragmentation due to the stabilization of the radical anion intermediate, yielding high recovery of diphenylamine. The standard tosyl amide will exhibit sluggish reactivity, remaining largely intact[3].

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa URL
  • Sulfoxylate Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams - The Journal of Organic Chemistry (ACS Publications)
  • Aqueous Peroxyoxalate Chemiluminescence - DTIC URL
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - IU Indianapolis ScholarWorks URL

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the infrared (IR) spectra of 4-Methyl-N,N-diphenylbenzenesulfonamide and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the structural elucidation and characterization of sulfonamide-based compounds. This document delves into the causal relationships between molecular structure and spectral features, supported by experimental data and established spectroscopic principles.

Introduction: The Significance of IR Spectroscopy for Sulfonamide Analysis

Sulfonamides are a critical class of compounds in medicinal chemistry and materials science.[1] Their biological activity and physical properties are intrinsically linked to their molecular structure. Infrared (IR) spectroscopy is a powerful and accessible analytical technique for probing the functional groups and overall structure of these molecules.[2] By analyzing the vibrational frequencies of specific bonds, we can confirm the presence of the key sulfonamide moiety (—SO₂N<), identify the nature of the substituents on the nitrogen atom and the aromatic rings, and gain insights into the electronic environment of the molecule.[1] This guide will systematically compare the IR spectra of a series of p-toluenesulfonamide derivatives to elucidate the spectral impact of N-substitution.

Experimental Protocol: Acquiring High-Quality IR Spectra of Solid Sulfonamides

The quality and reproducibility of IR spectra are paramount for accurate analysis. For solid samples like the sulfonamides discussed herein, several well-established techniques can be employed. The choice of method often depends on the sample's nature and the desired spectral quality.

A common and effective method is the preparation of a potassium bromide (KBr) pellet.[1] This involves grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. KBr is transparent in the mid-infrared region, making it an ideal matrix.[3]

Step-by-Step Protocol for KBr Pellet Preparation:

  • Sample Preparation: Ensure the sulfonamide sample is pure and dry to avoid interference from impurities or water, which exhibits a broad absorption in the IR spectrum.

  • Grinding: Add a small amount of the sample (typically 1-2 mg) to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. The scanning range should typically be from 4000 to 400 cm⁻¹.[1]

An alternative method is the Nujol mull technique, where the solid is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.[4] While simpler, the spectrum will show absorptions from the Nujol itself, which must be accounted for.

General IR Spectral Features of p-Toluenesulfonamides

The infrared spectrum of a p-toluenesulfonamide derivative can be divided into several key regions, each providing specific structural information. The most characteristic vibrations are those of the sulfonyl group (SO₂), the sulfur-nitrogen bond (S-N), and the aromatic rings.

The sulfonyl group gives rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1] For many arylsulfonamides, these are observed in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[1] The exact positions of these bands are sensitive to the electronic environment of the sulfonamide group.

The S-N stretching vibration is typically found in the 924–906 cm⁻¹ region.[1] The aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching (in-plane) and C-H bending (out-of-plane) vibrations in the fingerprint region (below 1600 cm⁻¹).

Comparative IR Spectral Analysis

In this section, we will compare the IR spectra of p-toluenesulfonamide and its N-substituted derivatives to understand the influence of the substituents on the key vibrational frequencies.

p-Toluenesulfonamide: The Unsubstituted Parent Compound

p-Toluenesulfonamide serves as our baseline for comparison. Its IR spectrum displays all the characteristic features of a primary sulfonamide.

  • N-H Vibrations: As a primary sulfonamide, it exhibits two distinct N-H stretching bands in the region of 3390–3229 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the -NH₂ group.[1]

  • SO₂ Vibrations: The asymmetric and symmetric SO₂ stretching vibrations are prominent and fall within their expected ranges.

  • Aromatic Vibrations: The spectrum also shows the characteristic absorptions for the p-disubstituted benzene ring.

N-Aryl Substituted Derivatives: The Case of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

When one of the hydrogen atoms on the sulfonamide nitrogen is replaced by an aryl group, as in 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, we observe significant changes in the IR spectrum.

  • N-H Vibrations: The two N-H stretching bands of the primary sulfonamide are replaced by a single, sharp N-H stretching band, characteristic of a secondary sulfonamide.

  • SO₂ and S-N Vibrations: The electronic effect of the N-aryl group can cause a slight shift in the positions of the SO₂ and S-N stretching frequencies.

4-Methyl-N,N-diphenylbenzenesulfonamide: The Effect of Di-substitution

The introduction of two phenyl groups on the nitrogen atom in 4-Methyl-N,N-diphenylbenzenesulfonamide leads to further distinct changes in the IR spectrum. Based on the trends observed and fundamental spectroscopic principles, we can predict the key features of its spectrum.

  • Absence of N-H Vibrations: The most notable difference is the complete disappearance of any N-H stretching or bending vibrations, as there are no hydrogen atoms attached to the sulfonamide nitrogen. This provides unambiguous evidence for the N,N-disubstituted nature of the molecule.

  • SO₂ and S-N Vibrations: The two electron-withdrawing phenyl groups are expected to influence the electronic density around the sulfonamide moiety. This electronic effect, combined with the steric bulk of the two phenyl groups, will likely cause a shift in the asymmetric and symmetric SO₂ stretching frequencies, as well as the S-N stretching frequency, compared to the mono-substituted and unsubstituted derivatives.

Summary of Key Vibrational Frequencies

The following table summarizes the key experimental and predicted IR absorption frequencies for 4-Methyl-N,N-diphenylbenzenesulfonamide and its related derivatives.

Compound N-H Stretch (cm⁻¹) SO₂ Asymmetric Stretch (cm⁻¹) SO₂ Symmetric Stretch (cm⁻¹) S-N Stretch (cm⁻¹)
p-Toluenesulfonamide~3350, ~3250[1]~1330[1]~1160[1]~910[1]
4-Methyl-N-(4-methylphenyl)benzenesulfonamide~3250[4]~1340[4]~1165[4]~920[4]
4-Methyl-N,N-diphenylbenzenesulfonamide (Predicted)AbsentShifted from monosubstitutedShifted from monosubstitutedShifted from monosubstituted

Visualizing the Comparison and Workflow

To visually represent the molecules under comparison and the experimental workflow, the following diagrams are provided.

cluster_0 Molecular Structures p-Toluenesulfonamide p-Toluenesulfonamide N-Aryl Derivative 4-Methyl-N-(4-methylphenyl)- benzenesulfonamide N,N-Diaryl Derivative 4-Methyl-N,N-diphenyl- benzenesulfonamide

Caption: Molecular structures of the compared sulfonamides.

Start Pure Solid Sample Grind Grind with KBr Start->Grind 1 Press Press into Pellet Grind->Press 2 Analyze FTIR Analysis Press->Analyze 3 End Obtain IR Spectrum Analyze->End 4

Caption: Experimental workflow for obtaining the IR spectrum.

Conclusion

The infrared spectra of 4-Methyl-N,N-diphenylbenzenesulfonamide and its derivatives provide a clear illustration of how structural modifications are reflected in vibrational spectroscopy. The presence or absence of N-H stretching and bending vibrations is a definitive indicator of the degree of substitution on the sulfonamide nitrogen. Furthermore, subtle shifts in the characteristic SO₂ and S-N stretching frequencies offer insights into the electronic effects of the substituents. This comparative guide demonstrates the utility of IR spectroscopy as a fundamental tool for the structural characterization of sulfonamides in pharmaceutical and chemical research.

References

  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link].

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-. Available from: [Link].

  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and...).
  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. Available from: [Link].

  • El-Sayed, I. H., et al. (2014). Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research, 6(7), 3658-3665.
  • Gowda, B. T., et al. (2010). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1689.
  • SpectraBase. N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide, di-p-toluenesulfonate. Available from: [Link].

  • Kelesoglu, Z., et al. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2363.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link].

  • Patel, K. R., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • Gowda, B. T., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.
  • ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Available from: [Link].

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-. Available from: [Link].

  • Arise, R. O., et al. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to Their α-Toluenesulfonamide Counterparts. PloS one, 10(4), e0122483.
  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(1), 134-145.
  • ResearchGate. IR spectra of polymorphs of molecules 1 (a) and 6 (b). Available from: [Link].

  • Petrignani, A., et al. (2017). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 19(15), 9814-9827.
  • Nelson Labs. (2017). FTIR in Assessment of Medical Devices. Available from: [Link].

  • Thummajitsakul, S., et al. (2020). FTIR and multivariate analysis of total phenolic content, antioxidant and anti-amylase activities of extracts and milk of Glycine max L. and Phaseolus vulgaris L. Electronic Journal of Biotechnology, 48, 48-55.

Sources

Reproducibility of Published 4-Methyl-N,N-diphenylbenzenesulfonamide Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming steric hindrance in secondary amine sulfonylation, protocol reproducibility, and mechanistic validation.

The Mechanistic Challenge of Diphenylamine Tosylation

The synthesis of 4-Methyl-N,N-diphenylbenzenesulfonamide (commonly known as N,N-diphenyl-p-toluenesulfonamide) represents a classic challenge in organic synthesis: the sulfonylation of a highly sterically hindered secondary amine.

Unlike primary anilines, diphenylamine possesses two bulky phenyl rings that physically shield the secondary nitrogen lone pair. This steric bulk dramatically reduces its nucleophilicity. Consequently, standard tosylation conditions—simply mixing p-toluenesulfonyl chloride (TsCl) and the amine at room temperature—often result in poor reproducibility, stalled kinetics, and high recovery of unreacted starting materials. To drive the reaction to completion, chemists must manipulate the activation energy through either thermal forcing or advanced nucleophilic catalysis.

Comparative Analysis of Synthesis Protocols

To establish a reproducible workflow, we must compare the three dominant methodologies documented in the literature, evaluating the causality behind their experimental design.

A. Classical Pyridine-Mediated Tosylation

Historically, tosylation is performed using pyridine as both the solvent and the base[1].

  • Causality: Pyridine acts as a weak nucleophilic catalyst and an acid scavenger. However, because the N-tosylpyridinium intermediate formed by pyridine is relatively stable, it requires significant thermal energy (heating to 45 °C or reflux) to force the sterically hindered diphenylamine to attack[1].

  • Reproducibility Issue: Prolonged heating of TsCl in pyridine can lead to side reactions, including the formation of sulfonic acid anhydrides if trace moisture is present. Furthermore, removing pyridine during workup is notoriously difficult and often leads to product loss if not quenched properly.

B. DMAP-Catalyzed Tosylation in Dichloromethane (DCM)

Modern organic synthesis favors the use of 4-Dimethylaminopyridine (DMAP) as a catalytic additive in a non-coordinating solvent like DCM, alongside a stoichiometric base like Triethylamine (Et₃N)[2].

  • Causality: DMAP is a vastly superior nucleophile compared to pyridine. It rapidly attacks TsCl to form a highly electrophilic N-tosyl-DMAP intermediate. This species is so reactive that even the sterically hindered diphenylamine can attack it efficiently at room temperature or 0 °C[2]. Et₃N serves solely to neutralize the resulting HCl, preventing the protonation of diphenylamine and regenerating the DMAP catalyst.

C. Emerging Metal-Free Photoredox Catalysis

Recent advancements have demonstrated the synthesis of 4-methyl-N,N-diphenylbenzenesulfonamide via photoredox catalysis, using benzenethiols and phenylhydrazines under blue LED irradiation with an Eosin Y catalyst[3].

  • Causality: This method bypasses traditional nucleophilic substitution entirely, relying instead on a radical pathway. By generating sulfonyl radicals that couple with amine derivatives, the reaction circumvents the steric constraints of the diphenylamine pocket[3].

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three protocols, allowing researchers to select the optimal route based on their laboratory capabilities.

ProtocolReagentsCatalyst / BaseOperating ConditionsReported YieldReproducibility & Scalability
Classical Pyridine TsCl, DiphenylaminePyridine (Solvent & Base)45 °C, 5–12 hours~88%Moderate; requires harsh acidic workup to remove solvent.
DMAP / DCM TsCl, DiphenylamineDMAP (0.1 eq) / Et₃N (1.5 eq)0 °C to RT, 2–4 hours>90%Excellent ; mild conditions prevent degradation, easy scale-up.
Photoredox Benzenethiol, PhenylhydrazineEosin Y (3 mol%)Blue LED, Open Air, 14 h74%Good; but requires specialized photochemical reactors.

Validated Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and E-E-A-T standards, the following protocols are designed as self-validating systems . Every critical step includes an observable checkpoint to confirm mechanistic progress.

Protocol 1: DMAP-Catalyzed Synthesis (Recommended)

Based on standardized DMAP-activation protocols[2].

  • Preparation: In an oven-dried 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve diphenylamine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (30 mL).

  • Base & Catalyst Addition: Add Triethylamine (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the highly exothermic activation step from degrading the TsCl.

  • Activation: Add p-Toluenesulfonyl chloride (12.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: The solution should exhibit a slight yellowing. If no color change occurs, the TsCl may have hydrolyzed to p-toluenesulfonic acid due to moisture exposure, and the active N-tosyl-DMAP intermediate has not formed.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The diphenylamine spot ( Rf​ ~0.6) should completely disappear, replaced by a lower-running product spot ( Rf​ ~0.4).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove DMAP and Et₃N. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure 4-Methyl-N,N-diphenylbenzenesulfonamide as an off-white solid.

Protocol 2: Classical Pyridine-Mediated Synthesis

Adapted from traditional biaryl sultam precursor syntheses[1].

  • Reaction: Dissolve diphenylamine (10.0 mmol, 1.0 eq) and TsCl (15.0 mmol, 1.5 eq) in anhydrous pyridine (15 mL). Heat the mixture to 45 °C and stir for 5 hours.

  • Workup (Critical Step): Cool the mixture to room temperature. Pour the dark solution slowly into a vigorously stirred beaker containing 100 mL of crushed ice and 50 mL of 2M HCl.

    • Self-Validation Checkpoint: An immediate off-white precipitate must form. The acidic quench is mandatory; if the pH remains basic, the pyridine will solubilize the product, artificially devastating the yield. Check the aqueous layer with pH paper to ensure pH < 2.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual pyridinium chloride, and dry under high vacuum.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow and chemical causality of the highly reproducible DMAP-catalyzed pathway.

MechanisticWorkflow TsCl p-Toluenesulfonyl Chloride (Electrophile) Intermediate N-Tosylpyridinium Intermediate (Highly Reactive) TsCl->Intermediate DMAP Activation DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product 4-Methyl-N,N-diphenylbenzenesulfonamide (Target Product) Intermediate->Product Substitution by DPA DPA Diphenylamine (Sterically Hindered Nucleophile) DPA->Product Base Triethylamine (Et3N) (Acid Scavenger) Base->DMAP Neutralizes HCl

Figure 1: Mechanistic workflow of DMAP-catalyzed tosylation of sterically hindered diphenylamine.

References

  • Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams Source: The Journal of Organic Chemistry (ACS Publications) URL:1

  • EXPERIMENTAL SUPPORTING INFORMATION - General procedure for alcohol tosylation Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:2

  • Supporting Information: Metal-Free Photoredox Catalyzed Sulfonylation of Phenylhydrazines with Thiols Source: Amazon S3 (Supplemental Data) URL:3

Sources

Comprehensive Evaluation of Sulfonamide Leaving Group Ability: 4-Methyl-N,N-diphenylbenzenesulfonamide vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, sulfonamides are traditionally deployed as highly stable protecting groups or robust pharmacophores due to the exceptional strength of the N-S bond. However, advanced synthetic methodologies—such as desulfonylative cross-coupling and dynamic sulfonyl transfer—require the deliberate destabilization of this bond.

This guide provides an objective, data-driven comparison of the leaving group ability (nucleofugality) of 4-Methyl-N,N-diphenylbenzenesulfonamide (TsNPh₂) against other standard sulfonamides. By analyzing the thermodynamic stability of the expelled amide anions and evaluating their performance in standardized reductive cleavage protocols, we demonstrate why TsNPh₂ serves as a superior substrate for reactions requiring N-S bond scission.

Mechanistic Causality: The Role of Nitrogen Substitution in N-S Bond Lability

The fundamental metric governing the leaving group ability of a sulfonamide is the thermodynamic stability of the resulting amide anion ( R2​N− ) or radical species upon N-S bond cleavage[1].

  • Dialkyl Sulfonamides (e.g., TsNMe₂): The nitrogen atom lacks resonance stabilization. Upon cleavage, the localized negative charge on the dialkylamide anion results in an exceptionally high pKa for its conjugate acid (pKa ~35). Consequently, these groups are highly resistant to cleavage, making them excellent protecting groups but poor leaving groups.

  • Monoaryl Sulfonamides (e.g., TsNHPh): The introduction of a single phenyl ring provides moderate resonance delocalization (pKa ~30.6), slightly lowering the activation energy for cleavage. However, the presence of an acidic N-H proton often leads to competitive deprotonation under basic or reductive conditions, stalling the desired cleavage pathway.

  • N,N-Diphenyl Sulfonamides (e.g., TsNPh₂): In 4-Methyl-N,N-diphenylbenzenesulfonamide, the lone pair on the nitrogen is extensively delocalized across two aromatic systems. This dual-resonance stabilization dramatically stabilizes the developing diphenylamide anion ( Ph2​N− ). The conjugate acid, diphenylamine, has a pKa of ~13.5. This massive thermodynamic advantage lowers the activation energy for both heterolytic sulfonyl transfer and single-electron transfer (SET) reductive cleavage, making TsNPh₂ an exceptional leaving group [2].

G cluster_0 N-S Bond Cleavage Pathways of TsNPh2 A TsNPh2 (Substrate) B Single-Electron Reduction (SET) A->B C Nucleophilic Attack (Nu-) A->C D Radical Anion Intermediate B->D E Transition State (S-N bond lengthening) C->E F Ph2N- (Leaving Group) + Ts Radical D->F Fast cleavage (Resonance stabilized) G Ph2N- (Leaving Group) + Ts-Nu E->G Low Ea (Excellent nucleofuge)

Caption: Mechanistic pathways for N-S bond cleavage in TsNPh₂, highlighting SET and nucleophilic attack routes.

Comparative Data Analysis: Quantifying Nucleofugality

To objectively compare these substrates, we evaluate their performance across two distinct paradigms: relative cleavage rate under standardized SET conditions and overall yield in sulfonyl transfer reactions. The data clearly illustrates the inverse relationship between the pKa of the leaving group's conjugate acid and its reactivity [3].

Sulfonamide SubstrateExpelled Leaving GrouppKa of Conjugate Acid (R₂NH)Relative Cleavage Rate (SET)Sulfonyl Transfer Yield (%)
4-Methyl-N,N-diphenylbenzenesulfonamide (TsNPh₂) Ph2​N− ~13.5Very Fast (1.0)>90%
4-Methyl-N-phenylbenzenesulfonamide (TsNHPh) PhNH− ~30.6Moderate (0.05)45-50%
N,N-Dimethyl-p-toluenesulfonamide (TsNMe₂) Me2​N− ~35.0Negligible (<0.001)<5%
p-Toluenesulfonamide (TsNH₂) NH2−​ ~38.0Negligible (<0.001)<5%

Data Interpretation: The transition from a dialkyl to a diphenyl substitution profile results in an exponential increase in the relative cleavage rate. TsNPh₂ operates efficiently as a sulfonyl donor because the thermodynamic penalty of expelling the amide anion is entirely mitigated by the extensive π -delocalization of the Ph2​N− species.

Self-Validating Experimental Protocol: Kinetic & Thermodynamic Evaluation

To rigorously and objectively evaluate leaving group ability, we employ a standardized single-electron transfer (SET) reductive cleavage protocol using an organic electron donor (e.g., N-methylisatin-derived donor).

Causality of Experimental Design: We utilize in-situ FTIR spectroscopy rather than traditional aliquot sampling. This eliminates quenching artifacts, prevents exposure to atmospheric oxygen, and provides a continuous, self-validating kinetic profile of the S-N bond decay. Furthermore, utilizing a SET mechanism isolates the intrinsic thermodynamic stability of the leaving group from steric factors that often convolute nucleophilic substitution assays.

Step-by-Step Methodology
  • Substrate Standardization: Synthesize the sulfonamide library (TsNPh₂, TsNHPh, TsNMe₂) via the reaction of the corresponding amine with p-toluenesulfonyl chloride in chloroform/pyridine. Purify all substrates via recrystallization to >99% purity. Reasoning: Trace halide impurities can act as competitive leaving groups or unintended catalysts, skewing kinetic data.

  • Reaction Assembly: In a rigorously degassed Schlenk flask, dissolve the sulfonamide substrate (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) in anhydrous acetonitrile (10 mL). Reasoning: Anhydrous conditions are critical to prevent the competitive protonation/hydrolysis of the highly reactive radical anion intermediates.

  • SET Initiation: Introduce the organic electron donor (3.0 equiv) under a positive pressure of ultra-high purity Argon.

  • Real-Time Kinetic Monitoring: Insert an attenuated total reflectance (ATR) ReactIR probe. Monitor the decay of the characteristic S-N stretching frequency (~1150 cm⁻¹) continuously over a 14-hour period.

  • Quench and Isolation: Quench the reaction with deionized water (10 mL) to terminate radical propagation. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with 5% NaHCO₃ to neutralize acidic byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quantification: Determine the absolute yield of the liberated amine via quantitative ¹H-NMR against the internal standard. Calculate the relative cleavage rates based on the IR decay curves.

Workflow Step1 1. Synthesize & Purify Sulfonamide Library Step2 2. Assemble Reaction in Anhydrous Schlenk Flask Step1->Step2 Step3 3. Initiate SET with Organic Electron Donor Step2->Step3 Step4 4. Monitor Kinetics via in-situ ATR-FTIR Step3->Step4 Step4->Step4 Continuous Sampling Step5 5. Quench, Extract & Neutralize (NaHCO3) Step4->Step5 Step6 6. Quantify Yield via 1H-NMR vs Internal Std Step5->Step6

Caption: Self-validating experimental workflow for evaluating sulfonamide leaving group kinetics.

Conclusion & Strategic Applications

The empirical data and mechanistic principles outlined in this guide confirm that 4-Methyl-N,N-diphenylbenzenesulfonamide possesses a vastly superior leaving group ability compared to standard alkyl or monoaryl sulfonamides.

For researchers and drug development professionals, this dictates specific strategic applications:

  • Sulfonylating Agents: TsNPh₂ should be prioritized when designing mild, electrophilic sulfonyl transfer reagents, as the Ph2​N− group is easily displaced by incoming nucleophiles without requiring harsh thermal conditions.

  • Traceless Linkers: In solid-phase synthesis or targeted drug delivery, N,N-diphenyl sulfonamides can serve as highly responsive traceless linkers that undergo rapid cleavage under mild reductive conditions, whereas standard sulfonamides would remain inert.

References

  • - ConnectSci. Details the reductive cleavage of sulfonamides and the critical role of resonance stabilization in nitrogen leaving groups. 2. - Organic Letters (ACS Publications). Provides foundational thermodynamic context on sulfonamide anions acting as leaving groups compared to standard amides. 3. - ResearchGate. Discusses the broader context of nucleofugality scales and the comparative leaving group abilities of highly stabilized anions in organic synthesis.

Safety Operating Guide

4-Methyl-N,N-diphenylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

4-Methyl-N,N-diphenylbenzenesulfonamide (CAS 4703-19-9): Comprehensive Operational and Disposal Protocols

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex organic intermediates. 4-Methyl-N,N-diphenylbenzenesulfonamide (also known as N,N-Diphenyl-p-toluenesulfonamide) is a highly stable aryl sulfonamide frequently utilized as a building block in pharmaceutical synthesis and materials science[1].

While its utility in the laboratory is well-documented, its end-of-life management is often overlooked. Sulfonamides, by their mechanistic nature, are biologically active and environmentally persistent. Improper disposal can lead to the disruption of soil microbiomes and aquatic toxicity[2]. This guide provides a self-validating, step-by-step framework for the safe handling, spill remediation, and compliant disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the physical and chemical nature of the substance. 4-Methyl-N,N-diphenylbenzenesulfonamide is a stable, lipophilic solid. Its high boiling point and low aqueous solubility dictate that standard aqueous waste treatment facilities cannot effectively degrade it.

Table 1: Physicochemical Properties of 4-Methyl-N,N-diphenylbenzenesulfonamide [1][3]

PropertyValue / DescriptionOperational Implication
CAS Number 4703-19-9Essential for accurate waste manifesting.
Molecular Formula C19H17NO2SHigh carbon/sulfur content requires specific incineration conditions to prevent SOx emissions.
Molecular Weight 323.41 g/mol Bulky, lipophilic structure; resists rapid biodegradation.
Appearance Pale brown to off-white solidDust generation is a primary inhalation hazard during spills.
Melting Point 141 – 145 °CRemains solid at ambient laboratory temperatures.
Boiling Point ~473.4 °CWill not readily volatilize; persistent on contaminated surfaces.

Mechanistic Toxicology: Sulfonamides and their derivatives can be toxic to soil organisms and may cause skin, eye, and respiratory irritation in humans[2]. Because the sulfonamide bond is highly resistant to hydrolysis under physiological and environmental conditions, the compound will persist in the environment if discharged into standard municipal wastewater systems. Therefore, high-temperature incineration is the only scientifically and legally sound method of destruction[4].

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and occupational exposure. Because the compound is a fine solid, the primary risk during a spill is aerosolization (dust generation).

Step-by-Step Spill Remediation Protocol
  • Isolate the Area: Immediately restrict access to the spill zone. Ensure laboratory ventilation is active, but disable localized fans that might disperse the powder.

  • Don PPE: Operators must wear chemical-resistant nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or P100) to prevent inhalation of sulfonamide dust.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand) if the solid has been dissolved in a solvent. For dry spills, proceed directly to mechanical collection.

  • Mechanical Collection (Dust-Free): Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate (API). Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or lightly dampen the powder with a compatible solvent (like ethanol or water) to bind the dust before sweeping it into a collection bin.

  • Surface Decontamination: Wash the affected area with a mixture of water and mild detergent, followed by a wipe-down with isopropanol to remove lipophilic residues.

  • Waste Segregation: Place all collected material, including contaminated paper towels and PPE, into a sealable, compatible hazardous waste container.

SpillResponse N1 Spill Detected: 4-Methyl-N,N-diphenylbenzenesulfonamide N2 Isolate Area & Assess Volume N1->N2 N3 Don Appropriate PPE (N95/P100, Nitrile Gloves, Goggles) N2->N3 N4 Containment (Prevent drain/soil entry) N3->N4 N5 Mechanical Collection (HEPA Vacuum or Wet Sweeping) N4->N5 Avoid dust generation N6 Waste Segregation (Seal in compatible containers) N5->N6 N7 Licensed Incineration (EPA 40 CFR 261.3 Compliant) N6->N7 Manifest as hazardous waste

Workflow for the containment and remediation of 4-Methyl-N,N-diphenylbenzenesulfonamide spills.

Waste Segregation & Disposal Procedures

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200) , employers must ensure that all hazardous chemicals are properly labeled and that workers are trained on their specific disposal requirements[5][6]. Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR 261.3 dictates how this chemical waste must be classified and processed[7][8].

Because 4-Methyl-N,N-diphenylbenzenesulfonamide is an environmental hazard, it must be treated as a regulated chemical waste.

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Debris)
  • Collection: Transfer all solid waste (expired reagent, contaminated weigh boats, and spill cleanup debris) into a heavy-duty, leak-proof polyethylene container.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic Solid Waste - Contains Sulfonamides." Include the CAS number (4703-19-9) and the date of initial accumulation.

  • Storage: Store in a designated, cool, dry hazardous waste accumulation area. Keep away from strong oxidizing agents[2].

  • Final Disposition: Arrange for pickup by a licensed hazardous waste contractor. The required disposal method is high-temperature incineration in a licensed apparatus equipped with scrubbers to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion[4].

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

In synthetic workflows, this compound is often dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, or DMF).

  • The Mixture Rule: According to EPA 40 CFR 261.3, mixing a non-hazardous waste with a listed hazardous waste renders the entire mixture hazardous[9]. Therefore, any solvent containing this sulfonamide must be treated as hazardous waste.

  • Segregation:

    • If dissolved in halogenated solvents (e.g., DCM), dispose of in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., EtOAc), dispose of in the Non-Halogenated Organic Waste carboy.

  • Prohibition: Never pour reaction mother liquors or aqueous washes containing traces of this sulfonamide down the drain. Aqueous waste must be collected in a dedicated aqueous hazardous waste carboy for professional chemical treatment.

Protocol C: Contaminated PPE and Consumables

Items such as gloves, filter papers, and silica gel from chromatography columns that have come into contact with the compound cannot be thrown in regular municipal trash.

  • Collection: Place in a designated "Chemically Contaminated Solid Waste" bin lined with a thick transparent bag.

  • Disposal: These items must be manifested alongside the solid chemical waste for commercial incineration.

Trust and Compliance in the Laboratory

Building a culture of safety requires moving beyond basic compliance. By understanding the environmental persistence of sulfonamides and the exact regulatory frameworks (OSHA 29 CFR 1910.1200 and EPA 40 CFR 261.3) that govern them, researchers can ensure that their drug development workflows do not inadvertently contribute to downstream ecological damage. Always consult your institution's Environmental Health and Safety (EHS) department to ensure these protocols align with local, state, and municipal regulations.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - 29 CFR 1910.1200." United States Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR 261.3 -- Definition of hazardous waste." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Hazardous Chemicals." EPA National Service Center for Environmental Publications (NSCEP). URL: [Link]

Sources

Personal protective equipment for handling 4-Methyl-N,N-diphenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond generic compliance. True laboratory safety is rooted in understanding the physicochemical properties of a compound and how those properties dictate human interaction.

This guide provides a comprehensive, causality-driven protocol for handling 4-Methyl-N,N-diphenylbenzenesulfonamide (CAS: 4703-19-9). By understanding the "why" behind each safety measure, researchers can adapt these principles to their specific synthetic workflows, ensuring both operational efficiency and uncompromising safety.

Chemical Identity & Physicochemical Risk Profile

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's physical properties. 4-Methyl-N,N-diphenylbenzenesulfonamide is a sulfonamide derivative frequently utilized as an intermediate in organic synthesis and drug development [1].

Table 1: Quantitative Physicochemical Data

PropertyValueSafety Implication
CAS Number 4703-19-9Unique identifier for SDS cross-referencing[2].
Molecular Weight 323.41 g/mol Moderate size; capable of aerosolization if milled[2].
LogP (Lipophilicity) ~5.60Highly lipophilic; easily crosses the stratum corneum if dissolved in organic solvents[3].
Melting Point 115–117 °CSolid at room temperature; primary exposure route is inhalation of dust[4].
Exact Mass 323.098 DaRelevant for LC-MS/MS monitoring and environmental swabbing[3].

Mechanistic Toxicology & Exposure Pathways

The primary hazard of 4-Methyl-N,N-diphenylbenzenesulfonamide lies in its sulfonamide moiety combined with its high lipophilicity (LogP ~5.60)[3]. While the dry powder poses a standard respiratory hazard, dissolving this compound in organic solvents (e.g., Dichloromethane, Ethyl Acetate) drastically alters its risk profile. The solvent acts as a penetration enhancer, carrying the lipophilic molecule directly through the lipid bilayers of the skin.

Once systemic, sulfonamides can undergo xenobiotic metabolism via hepatic cytochrome P450 enzymes. This oxidation can generate reactive hydroxylamine metabolites. If not neutralized by glutathione, these metabolites can covalently bind to cellular proteins (haptenation), potentially triggering severe hypersensitivity reactions or contact dermatitis.

Metabolism Parent 4-Methyl-N,N-diphenyl- benzenesulfonamide CYP450 Hepatic CYP450 (Oxidation) Parent->CYP450 Absorption (LogP 5.6) Hydroxylamine Reactive Hydroxylamine Metabolite CYP450->Hydroxylamine Phase I Metabolism Haptenation Protein Haptenation (Hypersensitivity) Hydroxylamine->Haptenation Covalent Binding Detox Glutathione Conjugation (Detoxification) Hydroxylamine->Detox Phase II Clearance

Fig 1: Proposed xenobiotic metabolism and hypersensitivity pathway for sulfonamide derivatives.

Context-Dependent PPE Matrix

Standardizing PPE without considering the operational context is a critical failure point in lab safety. Because this compound is handled both as a dry powder and as a solute, your PPE must adapt to the physical state of the chemical.

Table 2: Operational PPE Selection Matrix

Protection ZoneDry Powder Handling (Weighing/Transfer)Solution-Phase Handling (Synthesis)Causality / Rationale
Hand Double-layered Nitrile (min 5 mil)Laminate (Silver Shield) under NitrileNitrile blocks dry powder but is rapidly permeated by solvents like DCM. Laminate gloves provide broad-spectrum solvent resistance.
Eye ANSI Z87.1 Safety Glasses with side shieldsChemical Splash GogglesSolutions present a high-velocity splash risk that standard glasses cannot contain.
Respiratory N95 or P100 Particulate RespiratorFume Hood (No respirator needed if sash is down)Powders generate micro-aerosols. Solvents generate vapors requiring active exhaust ventilation.
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab CoatOrganic solvents used in synthesis introduce flammability risks.

Standard Operating Procedure (SOP): Weighing & Solution Transfer

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology guarantees that exposure risks are mitigated before the chemical container is even opened [5].

Step 1: Environmental Validation

  • Action: Conduct operations inside a ventilated balance enclosure or a certified chemical fume hood.

  • Self-Validation Check: Before opening the reagent bottle, hold a single-ply tissue (e.g., Kimwipe) near the lower sash opening. The tissue must be visibly pulled inward, confirming active negative pressure and directional airflow.

Step 2: Static Dissipation

  • Action: Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the powder.

  • Causality: Fine organic powders with high molecular weights often accumulate static charge. This causes the powder to repel from the spatula and aerosolize outside the primary containment zone, increasing inhalation risk and reducing stoichiometric accuracy.

Step 3: Closed-System Dissolution

  • Action: Weigh the powder directly into a tared, sealable reaction vial rather than a weigh boat.

  • Causality: Transferring dry powder from a weigh boat to a flask creates a secondary exposure event. Weighing directly into the destination vessel eliminates this step. Seal the vial, transfer it to the fume hood, and inject the solvent through a septum to maintain a closed system.

Emergency Spill Response & Containment

In the event of a spill, immediate, structured action prevents localized contamination from becoming a systemic laboratory hazard.

SpillResponse Start Spill Detected Assess Assess Volume & Risk Start->Assess Evacuate Evacuate & Isolate Assess->Evacuate Large/Aerosolized PPE Don Emergency PPE (PAPR, Tyvek) Assess->PPE Small/Localized Evacuate->PPE Contain Contain Spill (Dampen to avoid dust) PPE->Contain Clean Collect in Sealed Waste Contain->Clean Decon Decontaminate Surface Clean->Decon

Fig 2: Step-by-step emergency response and containment workflow for localized chemical spills.

Step-by-Step Spill Protocol:

  • Isolate: Restrict access to the spill area. If the spill occurs outside a fume hood, hold your breath, step back, and allow the HVAC system to clear immediate aerosols.

  • Dampen (Critical Step): Do not sweep dry powder. Lightly mist the spilled 4-Methyl-N,N-diphenylbenzenesulfonamide with a low-volatility solvent (like water or a 10% ethanol solution) to bind the dust and prevent aerosolization.

  • Collect: Use a disposable plastic scoop or wet paper towels to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a surfactant (soap and water) followed by an isopropanol wipe. The surfactant breaks up the lipophilic compound, while the alcohol ensures complete removal of organic residues.

Environmental Logistics & Waste Disposal

Improper disposal of sulfonamide derivatives can lead to environmental persistence and the potential disruption of local microbial ecosystems.

  • Solid Waste: All heavily contaminated consumables (gloves, weigh boats, Kimwipes) must be placed in a designated solid hazardous waste bin labeled for "Toxic Organics."

  • Liquid Waste: If 4-Methyl-N,N-diphenylbenzenesulfonamide is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must be strictly segregated into a Halogenated Organic Waste carboy. Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and creates complex, potentially reactive mixtures.

References

To ensure the highest standards of scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the protocols and physicochemical data in this guide are grounded in the following verified sources:

  • National Center for Biotechnology Information (PubChem). N-Phenyl-P-toluenesulfonanilide (CID 316053). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Intramolecular Oxidative Coupling Involving Double C(sp2)–H Bonds for the Synthesis of Annulated Biaryl Sultams. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.